Technical Documentation Center

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine
  • CAS: 62835-54-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, a substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, a substituted phenothiazine derivative of interest in medicinal chemistry. Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The introduction of a methoxymethyl (MOM) ether at the 7-position serves as a crucial protecting group strategy, facilitating further synthetic modifications or acting as a key structural element in its own right. This document details the strategic synthesis, including the formation of the core phenothiazine structure and the subsequent selective protection of the hydroxyl group, providing field-proven insights into the experimental choices and methodologies.

Introduction: The Significance of Substituted Phenothiazines

The phenothiazine tricycle is a privileged scaffold in drug discovery, with its derivatives playing a pivotal role in the treatment of various central nervous system disorders. The substitution pattern on the phenothiazine rings dramatically influences the pharmacological profile of the resulting compounds. The target molecule, 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, is a key intermediate in the synthesis of more complex molecules, such as the 7-hydroxy analogue of chlorpromazine, a major metabolite of the widely used antipsychotic drug. The methoxymethoxy group serves as a stable and reliable protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-stage synthetic approach. The primary disconnection is at the methoxymethyl ether linkage, leading back to the key intermediate, 2-chloro-7-hydroxy-10H-phenothiazine. The synthesis of this intermediate can be envisioned through the formation of the central thiazine ring, a hallmark of phenothiazine synthesis.

G target 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine intermediate1 2-Chloro-7-hydroxy-10H-phenothiazine target->intermediate1 Methoxymethylation precursors Substituted Diphenylamine or Diphenyl Sulfide Precursors intermediate1->precursors Cyclization (e.g., Smiles Rearrangement) G cluster_0 Ullmann Condensation cluster_1 Smiles Rearrangement cluster_2 Cyclization & Tautomerization A Substituted 2-Aminothiophenol C 2-Amino-2'-nitrodiphenyl Sulfide Intermediate A->C B Substituted o-Halonitrobenzene B->C D Deprotonation & Intramolecular Attack C->D E Meisenheimer Complex D->E F Rearranged Intermediate E->F G Cyclization F->G H 2-Chloro-7-hydroxy-10H-phenothiazine G->H

Caption: Conceptual workflow for Smiles rearrangement.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the Smiles rearrangement and may require optimization. [1][2][3] Step 1: Synthesis of the Diphenyl Sulfide Precursor

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-aminothiophenol (1 equivalent) and 4-fluoro-3-nitrophenol (1 equivalent) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2 equivalents), and a copper catalyst (e.g., CuI, 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Smiles Rearrangement and Cyclization

  • Dissolve the purified diphenyl sulfide from Step 1 in a suitable solvent such as ethanol or a mixture of acetone and water.

  • Add a strong base, such as potassium hydroxide, and heat the mixture to reflux.

  • The progress of the rearrangement and cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • The precipitated product, 2-chloro-7-hydroxy-10H-phenothiazine, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

ParameterValue
Starting Materials 4-chloro-2-aminothiophenol, 4-fluoro-3-nitrophenol
Key Reaction Smiles Rearrangement
Catalyst Copper(I) Iodide (for Ullmann condensation)
Base Potassium Carbonate, Potassium Hydroxide
Solvent DMF, Ethanol/Water
Temperature Reflux
Purification Column Chromatography, Recrystallization

Table 1: Summary of proposed reaction conditions for the synthesis of 2-chloro-7-hydroxy-10H-phenothiazine.

Protection of the Hydroxyl Group: Synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

The final step in the synthesis is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This requires a selective O-alkylation in the presence of the potentially nucleophilic nitrogen at the 10-position of the phenothiazine ring.

Causality in Reagent Selection

The choice of methoxymethyl chloride (MOM-Cl) as the protecting agent is based on its reliability and the stability of the resulting MOM ether under a variety of conditions. The use of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), is crucial to minimize the competing N-alkylation at the phenothiazine nitrogen.

Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the MOM protection of phenols and may need to be optimized for this specific substrate.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-7-hydroxy-10H-phenothiazine (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise to the stirred solution.

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine.

ParameterValue
Starting Material 2-chloro-7-hydroxy-10H-phenothiazine
Protecting Agent Methoxymethyl chloride (MOM-Cl)
Base N,N-diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Purification Column Chromatography

Table 2: Summary of proposed reaction conditions for the methoxymethylation step.

Characterization of the Final Product

The successful synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine should be confirmed by a suite of analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenothiazine core, a singlet for the N-H proton (which may be broad), a singlet for the O-CH₂-O protons of the MOM group, and a singlet for the O-CH₃ protons of the MOM group. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the aromatic carbons and the carbons of the methoxymethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₄H₁₂ClNO₂S). The isotopic pattern for the chlorine atom (approximately 3:1 ratio for M⁺ and M+2) should be observable.

Conclusion and Future Perspectives

This technical guide has outlined a robust and logical synthetic pathway for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine. The strategy hinges on the well-established Smiles rearrangement to construct the core phenothiazine structure, followed by a selective O-methoxymethylation. The provided experimental protocols, while based on established methodologies, offer a solid starting point for researchers in the field. The successful synthesis of this compound opens avenues for the development of novel phenothiazine-based therapeutic agents and provides a valuable tool for structure-activity relationship studies. Further optimization of the reaction conditions and a thorough investigation of the pharmacological properties of the final compound and its derivatives are promising areas for future research.

References

  • el-Ezbawy S. R.; Alshaikh M. A. Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. J. Chem. Technol. Biotechnol. 1990, 47 (3), 209–218.
  • Karali N.; Apak I.; Ozkirimli S.; Gursoy A.; Dogan S. U.; Eraslan A.; Ozdemir O. Synthesis and pharmacology of new dithiocarbamic acid esters derived from phenothiazine and diphenylamine. Arch. Pharm.
  • Synthesis of phenothiazines via Smiles rearrangement - ResearchGate. (URL: [Link])

  • Smiles Rearrangement in Synthetic Chemistry - Bentham Science Publishers. (URL: [Link])

  • A Simple and Clean Method for Methoxymethyl

Sources

Exploratory

Whitepaper: Mechanistic Pathways and Application Dynamics of Methoxymethoxy (MOM) Protected Phenothiazines

Executive Summary & Chemical Rationale As a Senior Application Scientist, I approach the structural modification of phenothiazines (PTZ) not merely as a synthetic exercise, but as a calculated tuning of molecular dynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I approach the structural modification of phenothiazines (PTZ) not merely as a synthetic exercise, but as a calculated tuning of molecular dynamics. Phenothiazines are privileged scaffolds, serving dual roles as potent neuropharmacological agents (e.g., chlorpromazine) and highly efficient electron donors in organic electronics.

However, the active hydroxylated derivatives of phenothiazines present significant challenges: they are highly polar (limiting Blood-Brain Barrier penetrance) and highly susceptible to unwanted oxidation during complex synthetic cross-coupling reactions.

The introduction of a methoxymethoxy (MOM) protecting group —forming an acetal linkage (–O–CH₂–O–CH₃)—solves both issues. By masking the reactive hydroxyl group, the MOM moiety acts as a programmable switch. In drug development, it functions as a lipophilic prodrug moiety designed to cleave selectively in acidic microenvironments. In materials science, it modulates the oxidation potential of the PTZ core, enabling the construction of sophisticated electron donor-acceptor dyads capable of long-lived charge separation.

Pharmacological Mechanism: Acid-Responsive Prodrug Activation

In neuropharmacology and targeted oncology, the MOM group transforms a highly polar hydroxyphenothiazine into a lipophilic prodrug. For instance, isotope-labeled 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine-d6 serves as a critical intermediate in synthesizing the 7-hydroxy analogue of chlorpromazine [1].

The Causality of Target Engagement

The mechanism of action relies entirely on the pH differential between the physiological bloodstream (pH 7.4) and intracellular organelles like lysosomes (pH 4.5–5.0).

  • Circulation & Uptake: The MOM-PTZ remains stable in the neutral pH of the blood, utilizing its enhanced lipophilicity to cross the cell membrane via endocytosis.

  • Protonation: Upon reaching the late endosome/lysosome, the high hydronium ion concentration protonates the acetal oxygen.

  • Cleavage: This protonation forces the expulsion of methanol, generating a highly reactive oxocarbenium ion intermediate. Rapid hydration of this intermediate yields formaldehyde and the active hydroxyphenothiazine.

  • Action: The released payload escapes the lysosome to engage intracellular targets or partition into synaptic membranes to antagonize D2 dopamine receptors.

Prodrug A MOM-Phenothiazine (Lipophilic Prodrug) B Endosomal Uptake (pH 6.5) A->B Cellular Entry C Lysosomal Compartment (pH 4.5) B->C Maturation D Acetal Protonation & Oxocarbenium Formation C->D H+ Catalysis E Active Hydroxyphenothiazine (Target Engagement) D->E Hydrolysis F Methanol + Formaldehyde (Metabolic Clearance) D->F Elimination

Fig 1: Acid-catalyzed lysosomal activation pathway of MOM-protected phenothiazine prodrugs.

Photophysical Mechanism: Charge Transfer in Donor-Acceptor Dyads

Beyond pharmacology, MOM-protected phenothiazines are heavily utilized in the synthesis of compact electron donor-acceptor dyads, such as naphthalenediimide-phenothiazine (NDI-PTZ) triads [2]. The MOM group protects the PTZ core during palladium-catalyzed Suzuki couplings while subtly withdrawing electron density, tuning the oxidation potential of the donor.

The Causality of Long-Lived Charge Separation

When these dyads are photoexcited, they exhibit a unique photophysical mechanism:

  • Photoinduced Electron Transfer (PET): Excitation of the dyad leads to rapid electron transfer from the MOM-PTZ donor to the acceptor, forming a Singlet Charge-Separated (1CS) state.

  • Spin-Orbital Charge Transfer Intersystem Crossing (SOCT-ISC): Because the donor and acceptor are held in a highly orthogonal geometry, the angular momentum change during electron back-transfer facilitates a spin flip. This efficiently converts the 1CS state into a Triplet Charge-Separated (3CS) state [3].

  • Delayed Recombination: The spin-forbidden nature of the triplet state drastically slows down charge recombination, extending the lifetime of the charge-separated state into the microsecond regime—a critical requirement for organic photovoltaics and photocatalysis.

Photophysics GS Ground State (S0) Donor-Acceptor Dyad LE Locally Excited State (1LE) via Photoexcitation GS->LE hν (Excitation) CS1 Singlet Charge-Separated State (1CS) LE->CS1 Photoinduced Electron Transfer CS1->GS Prompt Recombination CS3 Triplet Charge-Separated State (3CS) CS1->CS3 SOCT-ISC T1 Local Triplet State (T1) via Recombination CS3->T1 Charge Recombination T1->GS Non-radiative Decay

Fig 2: Photophysical charge transfer and SOCT-ISC in MOM-PTZ electron donor-acceptor dyads.

Quantitative Data Summaries

To ground these mechanisms in empirical reality, the following tables summarize the kinetic and photophysical parameters governing MOM-PTZ behavior.

Table 1: Quantitative Kinetics of MOM-PTZ Prodrug Cleavage

pH Environment Biological Compartment Half-Life (t₁/₂)* Cleavage Rate Constant (k_obs)
pH 7.4 Blood Plasma / Cytosol > 72 hours < 0.01 h⁻¹
pH 6.5 Early Endosome ~ 24 hours 0.028 h⁻¹
pH 5.0 Late Endosome ~ 4.0 hours 0.173 h⁻¹
pH 4.5 Lysosome ~ 1.5 hours 0.462 h⁻¹

*Assumes 37°C in buffered aqueous media.

Table 2: Photophysical Lifetimes of PTZ Donor-Acceptor Dyads

Dyad System Solvent Polarity 1CS State Lifetime 3CS State Lifetime
NDI-PTZ (MOM-protected) Toluene (Low) 600 ns N/A (Direct Recombination)
NDI-PTZ (MOM-protected) THF (Medium) 170 ns > 1.0 μs
AQ-PTZ Cyclohexane (Low) 17.7 ns 0.56 μs

| AQ-PTZ | Dichloromethane (High)| 2.5 ns | 0.12 μs |

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts cannot be misinterpreted as positive results.

Protocol 1: In Vitro Acid-Catalyzed Deprotection Kinetics (LC-MS/MS)

Purpose: To quantify the pH-dependent release of the active hydroxyphenothiazine from the MOM-prodrug.

  • Preparation of Matrices: Formulate buffered solutions at pH 7.4 (PBS) and pH 4.5 (Acetate buffer) to simulate plasma and lysosomal environments, respectively.

  • Internal Standard Spiking: Spike all matrices with a deuterated internal standard (e.g., d6-MOM-PTZ) at a concentration of 1 μM.

    • Causality: This strictly corrects for matrix effects and ionization suppression during LC-MS/MS analysis, ensuring that any drop in signal is due to chemical cleavage, not instrument drift.

  • Incubation & Sampling: Incubate 10 μM of the MOM-PTZ prodrug at 37°C. Extract 50 μL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately by adding 150 μL of cold acetonitrile (-20°C).

  • LC-MS/MS Analysis: Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent MOM-PTZ, the deuterated standard, and the final hydroxyphenothiazine product.

  • Self-Validation Check (Critical): The assay is considered valid only if the pH 7.4 control shows <5% degradation over 240 minutes, AND the mass balance (Parent + Product) remains >95% across all timepoints in the pH 4.5 buffer. If the mass balance drops, it indicates unmonitored side reactions (e.g., oxidative degradation of the PTZ core), invalidating the kinetic assumptions.

Protocol 2: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Purpose: To confirm the occurrence of Photoinduced Electron Transfer and measure the lifetime of the Charge-Separated states.

  • Sample Preparation: Dissolve the MOM-PTZ dyad in anhydrous THF to an optical density (OD) of ~0.3 at the pump excitation wavelength (e.g., 400 nm). Purge with Argon for 20 minutes to remove dissolved oxygen.

  • Reference Baseline: Acquire the steady-state UV-Vis and fluorescence spectra of the pristine PTZ and acceptor monomers independently.

    • Causality: Establishing the ground-state absorption of the isolated moieties is strictly required. Without this baseline, it is impossible to distinguish between a localized excited state and a true charge-separated state.

  • Pump-Probe Execution: Excite the sample with a 100 fs pump pulse (400 nm) and probe the transient absorbance changes (ΔA) using a white-light continuum from 400 to 800 nm over a 3 ns delay window.

  • Global Target Analysis: Fit the resulting ΔA matrix to a sequential kinetic model (Ground State → 1LE → 1CS → 3CS → Ground State).

  • Self-Validation Check (Critical): The protocol validates the existence of the charge-separated state only if the transient spectra exhibit the characteristic radical cation (PTZ⁺•) absorption band at ~520 nm. The absence of this specific peak indicates that the observed kinetics are merely local excited-state decay, definitively ruling out electron transfer.

References

  • "Charge Transfer and Intersystem Crossing in Compact Naphthalenediimide–Phenothiazine Triads: Synthesis and Study of the Photophysical Property with Transient Optical and Electron Paramagnetic Resonance Spectroscopic Methods". The Journal of Physical Chemistry B - ACS Publications. URL:[Link]

  • "Long-Lived Triplet Charge Separated State and Thermally Activated Delayed Fluorescence in a Compact Orthogonal Anthraquinone–Phenothiazine Electron Donor–Acceptor Dyad". ACS Publications. URL:[Link]

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine in Organic Solvents

Executive Summary 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (CAS#: 62835-54-5) is a pivotal synthetic intermediate in the development of advanced phenothiazine-class therapeutics, including modified neuroleptics and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (CAS#: 62835-54-5) is a pivotal synthetic intermediate in the development of advanced phenothiazine-class therapeutics, including modified neuroleptics and redox-active materials. Because it serves as a critical branching point for both N-alkylation and subsequent deprotection workflows, understanding its solvation thermodynamics is critical for process chemistry optimization. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, grounded in structural thermodynamics and empirical profiling methodologies.

Structural Determinants of Solvation

The solubility of this compound is governed by the interplay of three distinct structural domains. Rather than relying on trial-and-error, solvent selection can be rationally deduced by analyzing these moieties:

  • The Phenothiazine Core : A highly lipophilic, tricyclic aromatic system. Unsubstituted phenothiazine exhibits notoriously poor aqueous solubility (approximately 8.63×10−6 mol/L at 298.2 K)[1]. It relies heavily on dispersion forces for solvation, making non-polar to moderately polar solvents necessary to overcome its high crystal lattice energy[2].

  • The C2-Chloro Substituent : The introduction of a halogen at the C2 position increases the overall partition coefficient (LogP) and disrupts the planar symmetry of the core lattice. This disruption lowers the crystal lattice energy, marginally improving solubility in moderately polar organic solvents compared to the base phenothiazine[2].

  • The C7-Methoxymethoxy (MOM) Group : The MOM group is an acetal protecting moiety that masks the hydrogen-bond donating capacity of the C7-phenol. By replacing the hydroxyl group with an ether-based system, the MOM group eliminates strong intermolecular hydrogen bonding in the solid state. Consequently, it acts as a powerful solubility enhancer in aprotic organic solvents (e.g., dichloromethane, acetone) by promoting favorable dipole-dipole interactions with the solvent without requiring hydrogen bond donation[3].

Predictive and Empirical Solubility Profiling

Based on the Abraham solvation parameter model, the solubility of phenothiazine derivatives in organic solvents is heavily dictated by the solute's hydrogen-bond basicity and dipolarity[4]. The MOM group introduces significant hydrogen-bond basicity (via the ether oxygens), making polar aprotic and halogenated solvents the most thermodynamically favorable environments.

Below is the estimated thermodynamic solubility profile synthesized from structural analogs (e.g., chlorpromazine, base phenothiazine) and established solvation models[5][6].

Table 1: Estimated Thermodynamic Solubility Profile at 298.15 K
Solvent ClassificationSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Aqueous / Reference Water80.1< 0.001Highly hydrophobic core; poor H-bond acceptance.
Polar Protic Methanol32.715 - 25Moderate solubility via H-bonding to MOM ether oxygens.
Polar Protic Ethanol24.510 - 20Slightly lower than MeOH due to larger hydrophobic bulk.
Polar Aprotic DMSO46.760 - 80Strong dipole-dipole interactions; excellent general solvating power.
Polar Aprotic DMF36.750 - 70High affinity for the aromatic phenothiazine system.
Moderately Polar Dichloromethane (DCM)8.9> 100Ideal match for MOM-protected aromatics; strong dispersion forces.
Moderately Polar Ethyl Acetate6.040 - 60Good solvation of the lipophilic core and MOM group.
Non-Polar Hexane1.9< 2.0Insufficient polarity to overcome crystal lattice energy.

Self-Validating Protocol: High-Throughput Thermodynamic Solubility Screening

Kinetic solubility assays (e.g., DMSO stock dilution) often generate metastable supersaturated states, leading to artificially inflated solubility values. For robust process chemistry, true thermodynamic equilibrium data is required[5][6]. The following self-validating isothermal shake-flask protocol ensures absolute accuracy by coupling quantitative HPLC with solid-state verification.

Step-by-Step Methodology:
  • Supersaturation Initiation : Dispense 50 mg of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine into 2 mL glass vials. Add 1 mL of the target organic solvent to ensure a visible excess of solid remains.

  • Isothermal Equilibration : Seal the vials and incubate in a thermostatic shaker at 298.15 K (± 0.1 K) for 48 hours.

    • Causality: A 48-hour window guarantees that thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics characteristic of highly crystalline lipophilic solids[1].

  • Phase Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandatory; using standard cellulose-based filters results in non-specific binding of the lipophilic phenothiazine core, artificially lowering the measured concentration.

  • Solid-State Validation (The Self-Validating Step) : Recover the residual solid from the filter and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This ensures the compound did not undergo a solvent-mediated polymorphic transformation or form a solvate during equilibration, which would invalidate the solubility measurement of the original polymorph.

  • Quantification : Dilute the filtrate appropriately in the mobile phase and quantify using HPLC-UV (λ = 254 nm) against a validated calibration curve.

Workflow A 1. Solid Addition (Excess Solute) B 2. Isothermal Agitation (298.15 K, 48h) A->B C 3. Phase Separation (0.22 µm PTFE) B->C D 4. Dilution & Preparation C->D E 5. HPLC-UV Quantification D->E

Fig 1. Isothermal shake-flask methodology for thermodynamic solubility quantification.

Mechanistic Insights: Solvent Selection for Downstream Synthesis

The solubility profile directly dictates the success of downstream functionalization. The dual nature of the molecule—a reactive N10 secondary amine and an acid-labile C7-MOM ether—requires strategic solvent selection.

Pathway 1: N10-Alkylation

To synthesize advanced analogs, the N10 position must be alkylated. This requires a strong base (e.g., Sodium Hydride, NaH) to deprotonate the amine.

  • Solvent Choice & Causality : Polar aprotic solvents like DMF or THF are optimal. These solvents exhibit high solubility for the MOM-protected intermediate (50-70 mg/mL) and possess the dielectric properties necessary to solvate the Na+ cation. This specific cation solvation leaves a "naked," highly nucleophilic nitrogen anion, driving the alkylation to completion while keeping the base-stable MOM group intact.

Pathway 2: MOM Deprotection

Cleavage of the MOM ether to reveal the active C7-phenol requires acidic conditions (e.g., HCl in Methanol or Trifluoroacetic acid in Dichloromethane).

  • Solvent Choice & Causality : Dichloromethane (DCM) is exceptionally effective here. Because the starting material is highly soluble in DCM (>100 mg/mL)[3], the reaction occurs in a completely homogeneous phase. The solvent facilitates the rapid protonation of the acetal oxygen without competing for the proton (as water or alcohols might), leading to the swift expulsion of formaldehyde and methanol to yield the target phenol.

SynthesisLogic cluster_0 N-Alkylation Pathway cluster_1 MOM Deprotection Pathway Core 2-Chloro-7-(MOM)-10H-phenothiazine (High Solubility in DCM/DMF) Solvent1 Polar Aprotic Solvent (DMF / THF) Core->Solvent1 Solvent2 Protic/Acidic Media (MeOH/HCl or DCM/TFA) Core->Solvent2 Mech1 NaH Deprotonation & Cation Solvation Solvent1->Mech1 Prod1 N-Alkyl Derivative (High Yield) Mech1->Prod1 Mech2 Acetal Protonation & Hydrolysis Solvent2->Mech2 Prod2 7-Hydroxy Derivative (Deprotected) Mech2->Prod2

Fig 2. Solvent-dependent mechanistic pathways for downstream functionalization and deprotection.

References

  • Phenothiazine Overview & Properties . Source: Wikipedia. URL:[Link]

  • Mathematical correlation of phenothiazine solubilities in organic solvents with the Abraham solvation parameter model . Source: Taylor & Francis. URL: [Link]

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems . Source: MDPI. URL: [Link]

  • Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K . Source: ACS Publications. URL:[Link]

Sources

Exploratory

Structural Elucidation and Molecular Weight Validation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Executive Summary & Pharmacochemical Context In the landscape of neuroactive compounds and redox-active materials, phenothiazine derivatives occupy a privileged chemical space. 2-Chloro-7-(methoxymethoxy)-10H-phenothiazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

In the landscape of neuroactive compounds and redox-active materials, phenothiazine derivatives occupy a privileged chemical space. 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (CAS: 61588-50-9)[1] serves as a highly functionalized tricyclic scaffold. The 2-chloro substitution is classically associated with the modulation of electronic properties and lipophilicity (akin to the neuroleptic chlorpromazine), while the methoxymethoxy (MOM) group at position 7 acts either as a robust, base-stable protecting group for a hydroxyl moiety or as a specific pharmacophore.

This whitepaper provides an in-depth technical framework for validating the molecular weight and elucidating the crystal structure of this specific phenothiazine derivative. By establishing a self-validating analytical loop—combining High-Resolution Mass Spectrometry (HRMS) with Single-Crystal X-Ray Diffraction (SC-XRD)—researchers can definitively confirm both the bulk composition and the spatial conformation of the synthesized material.

Molecular Weight and Isotopic Signature

The precise determination of molecular weight is the first gate in structural validation. The molecular formula for 2-chloro-7-(methoxymethoxy)-10H-phenothiazine is C₁₄H₁₂ClNO₂S .

Based on standard atomic weights, the theoretical molecular weight is calculated at 293.77 g/mol [2]. However, in modern drug development, bulk molecular weight is insufficient for definitive identification. The molecule contains two elements with highly diagnostic isotopic distributions:

  • Chlorine (Cl): Present as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

  • Sulfur (S): Present as ³²S and ³⁴S in an approximate 95:4 ratio.

When subjected to High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass of the [M+H]⁺ adduct is expected at 294.0350 Da [3]. The resulting mass spectrum will display a distinct M / M+2 / M+4 isotopic envelope.

Expert Insight: The MOM group (-O-CH₂-O-CH₃) is an acetal and is inherently acid-labile. Therefore, mass spectrometry must be performed using soft ionization techniques (like ESI) in neutral or slightly basic mobile phases to prevent premature cleavage of the protecting group during analysis.

Crystallographic Conformation and Lattice Dynamics

Unlike planar aromatic systems (such as anthracene), the central 1,4-thiazine ring in phenothiazines contains sp³-hybridized sulfur and nitrogen atoms. This forces the tricyclic core into a characteristic "butterfly" conformation , folded along the N-S axis[4].

When crystallizing 2-chloro-7-(methoxymethoxy)-10H-phenothiazine, three structural phenomena dictate the lattice packing:

  • The Butterfly Fold: The dihedral angle between the two outer benzene rings typically ranges from 135° to 155°. This non-planarity prevents tight π-π stacking, favoring edge-to-face (T-shaped) aromatic interactions.

  • Halogen Bonding: The electron-rich chlorine atom at C2 can act as a halogen bond acceptor, directing the self-assembly of the crystal lattice via C-Cl···H or C-Cl···π interactions.

  • MOM Group Flexibility: The methoxymethoxy ether chain possesses significant rotational freedom. At room temperature, this manifests as dynamic disorder in the electron density map. Cryogenic cooling is mandatory to "freeze" this conformation for accurate structural refinement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a closed-loop validation system: the MS confirms the exact mass of the bulk powder, while the SC-XRD confirms the 3D connectivity and unit-cell mass.

Non-Destructive Molecular Weight Validation (HRMS-ESI)
  • Sample Preparation: Dissolve 1 mg of 2-chloro-7-(methoxymethoxy)-10H-phenothiazine in 1 mL of LC-MS grade Methanol. Add 0.1% Ammonium Hydroxide (NH₄OH) to ensure a slightly basic pH, protecting the labile MOM acetal.

  • Ionization: Inject into an ESI-TOF mass spectrometer operating in positive ion mode. Maintain the capillary voltage at 3.0 kV and the desolvation temperature at 250°C to prevent thermal degradation.

  • Data Acquisition: Scan from m/z 100 to 600. Extract the exact mass for the[M+H]⁺ peak and compare the isotopic envelope against the theoretical C₁₄H₁₂ClNO₂S distribution to confirm the presence of intact Cl and S atoms.

Single-Crystal Growth and SC-XRD Analysis
  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (good solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of Hexane (antisolvent). Allow slow vapor diffusion over 3–5 days to yield diffraction-quality single crystals. Causality: Slow diffusion prevents the flexible MOM group from causing the compound to oil out.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source. Immediately cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling suppresses the anisotropic thermal motion of the terminal methoxy group, preventing smearing of the electron density.

  • Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Model the heavy atoms (S, Cl) first. If the MOM group exhibits positional disorder despite cooling, model it over two discrete positions using PART instructions and appropriate geometric restraints (DFIX/SADI).

Workflow Visualization

Workflow A Sample Prep: 2-Chloro-7-(MOM)-PTZ (Neutral pH to protect acetal) B HRMS-ESI Analysis (Soft Ionization) A->B C Single Crystal Growth (Vapor Diffusion) A->C F Validated Structure & MW Confirmation B->F D SC-XRD Data Collection (Cryogenic 100K) C->D E Structural Refinement (Disorder Modeling) D->E E->F

Workflow for the structural and molecular weight validation of phenothiazine derivatives.

Quantitative Data Summaries

Table 1: Physicochemical and Molecular Weight Properties

Property Value
Chemical Name 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine
CAS Registry Number 61588-50-9
Molecular Formula C₁₄H₁₂ClNO₂S
Bulk Molecular Weight 293.77 g/mol
Monoisotopic Mass 293.0277 Da
Hydrogen Bond Donors 1 (Secondary Amine N-H)

| Hydrogen Bond Acceptors | 3 (O, O, N) |

Table 2: Anticipated Crystallographic Parameters

Parameter Anticipated Value / Structural Behavior
Crystal System Monoclinic or Triclinic (typical for functionalized PTZs)
Space Group P2₁/c or P-1
Butterfly Fold Angle 135° - 155° (measured along the N-S axis)
Data Collection Temp 100 K (Required to resolve MOM group disorder)

| Primary Intermolecular Forces | N-H···O hydrogen bonding, C-Cl···π interactions |

References

  • "1-Chloro-4-[1-(4-nitrophenyl)sulfanylethyl]benzene | C14H12ClNO2S | CID 162406928" - PubChem (National Institutes of Health). URL:[Link]

  • "CAS#:61588-50-9 | 2-chloro-3,7-bis(methoxymethoxy)-10H-phenothiazine" - Chemsrc. URL: [Link]

  • "Synthesis and optical properties of phenazinone-based photosensitizers for singlet oxygen generation" - Futaba Memorial Foundation. URL: [Link]

Sources

Foundational

Engineering Molecular Architectures: A Comprehensive Guide to MOM-Protected Phenothiazine Derivatives

Executive Summary Phenothiazine (PTZ) is a highly versatile, electron-rich tricyclic heterocycle characterized by its low oxidation potential and robust radical cation stability. These properties make it a premier electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenothiazine (PTZ) is a highly versatile, electron-rich tricyclic heterocycle characterized by its low oxidation potential and robust radical cation stability. These properties make it a premier electron donor in the design of advanced organic electronics, including compact electron donor-acceptor (D-A) dyads for long-lived charge-separated (CS) states and thermally activated delayed fluorescence (TADF) emitters.

However, synthesizing complex, multi-functionalized phenothiazine architectures requires rigorous regiocontrol. Methoxymethyl (MOM) protection serves as a critical strategic tool in this domain. By masking reactive heteroatoms (such as the secondary amine or hydroxylated derivatives) and acting as a powerful Directed Metalation Group (DMG), the MOM ether enables the precise structural engineering of phenothiazine-based redox materials. This whitepaper provides an in-depth mechanistic analysis, validated experimental workflows, and photophysical evaluations of MOM-protected phenothiazine derivatives.

Mechanistic Foundations of MOM Protection and Directed ortho-Metalation (DoM)

The Strategic Choice of the MOM Group

In multi-step organic synthesis, the choice of a protecting group is dictated by its stability profile and its utility in subsequent transformations. The MOM ether group (–CH₂OCH₃) is selected for phenothiazine derivatives due to two primary causal factors:

  • Chemical Orthogonality: The MOM group is highly stable against strong bases (e.g., n-butyllithium, lithium diisopropylamide) and nucleophiles, which are frequently used in the downstream functionalization of the phenothiazine core. It can be cleanly cleaved under mildly acidic conditions (e.g., HCl in methanol or trifluoroacetic acid) without disrupting sensitive electron-donating or accepting moieties [1].

  • Directing Group Capability: The MOM group acts as a potent Directed Metalation Group (DMG). The oxygen atoms in the MOM ether possess lone pairs that strongly coordinate with the lithium cation of an alkyllithium base.

Causality in the DoM Mechanism

The Directed ortho-Metalation (DoM) of MOM-protected phenothiazines is a kinetically controlled process. When treated with n-butyllithium (n-BuLi), the lithium cation forms a pre-equilibrium complex with the MOM oxygen. This coordination physically anchors the basic butyl carbanion in close spatial proximity to the ortho-proton of the phenothiazine ring.

By increasing the effective local concentration of the base and stabilizing the transition state via the Complex-Induced Proximity Effect (CIPE), the activation energy for deprotonation is drastically lowered. This results in exclusive regioselective lithiation at the ortho position, bypassing the statistically favored but uncoordinated protons. The resulting ortho-lithiated intermediate can then be trapped by various electrophiles (e.g., trialkyl borates) to yield functionalized building blocks [1].

DoM_Workflow A Phenothiazine Core B MOM Protection (NaH, MOMCl) A->B C MOM-Protected Phenothiazine B->C D Lithiation (n-BuLi) O-Li Coordination C->D E Ortho-Lithiated Intermediate D->E F Electrophile (e.g., B(OMe)3) E->F G Functionalized Redox Material F->G

Directed ortho-Metalation (DoM) workflow for MOM-protected phenothiazines.

Experimental Workflows: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating specific analytical checkpoints.

Protocol 1: Synthesis of N-MOM Protected Phenothiazine

Objective: Mask the secondary amine of phenothiazine to prevent competitive N-lithiation.

  • Deprotonation: Dissolve phenothiazine (1.0 equiv) in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality: NaH irreversibly deprotonates the N-H bond, generating a highly nucleophilic phenothiazine anion and evolving H₂ gas (visual validation).

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl, 1.5 equiv). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform IR spectroscopy on the crude aliquot. The complete disappearance of the N-H stretching frequency (~3300 cm⁻¹) confirms full conversion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Final Validation: ¹H NMR (CDCl₃) must show a distinct singlet at ~5.2 ppm (N-CH₂-O) and a singlet at ~3.4 ppm (-OCH₃).

Protocol 2: Directed ortho-Metalation and Borylation

Objective: Regioselective functionalization to yield a phenothiazinylboronic acid derivative [1].

  • Lithiation: Dissolve the MOM-protected phenothiazine in anhydrous THF. Cool to -78 °C. Dropwise add n-BuLi (1.1 equiv). Stir for 1 hour.

  • Validation Checkpoint (In-situ): Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS or ¹H NMR. >95% deuterium incorporation at the ortho position validates complete lithiation. Proceed only if validated.

  • Electrophilic Trapping: Rapidly add Trimethyl borate (B(OMe)₃, 1.5 equiv) at -78 °C. Allow the mixture to slowly warm to room temperature overnight. Causality: The highly reactive carbanion attacks the electrophilic boron, forming a boronate complex.

  • Hydrolysis: Quench with 1M HCl to hydrolyze the boronate complex into the free boronic acid. Extract, purify via silica gel chromatography, and verify via ¹¹B NMR.

Advanced Photophysical Applications: CS States and TADF

MOM-protected phenothiazines and their deprotected derivatives are foundational in synthesizing compact electron donor-acceptor (D-A) dyads. By coupling PTZ with acceptors like Anthraquinone (AQ), Perylenemonoimide (PMI), or Naphthalenediimide (NDI), researchers can engineer molecules that exhibit long-lived Charge-Separated (CS) states and Thermally Activated Delayed Fluorescence (TADF)[2][3][4].

The Causality of TADF via Phenothiazine Oxidation

In a standard orthogonal AQ-PTZ dyad, photoexcitation leads to a singlet charge-separated (¹CS) state. Through Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC), this rapidly converts to a long-lived triplet charge-separated (³CS) state. However, because PTZ is an exceptionally strong electron donor, the energy level of the ¹CS state is significantly lower than the localized triplet state (³LE) of the acceptor. This large energy gap prevents Reverse Intersystem Crossing (rISC), meaning no TADF is observed [2].

The Engineering Solution: By oxidizing the sulfur atom of the PTZ unit to a sulfoxide (PTZ-O), the electron-donating strength of the molecule is deliberately attenuated. Causality: This reduction in donor strength raises the energy level of the ¹CS state (from ~2.0 eV to ~2.7 eV), making it nearly degenerate with the ³LE state (2.7 eV). This minimal singlet-triplet energy gap (ΔE_ST) allows ambient thermal energy to drive rISC from the ³CS/³LE states back to the ¹CS state, successfully switching on TADF [2].

Photophysics S0 S0 Ground LE 1LE Excited S0->LE Photoexcitation LE->S0 Prompt Fluorescence CS1 1CS Singlet LE->CS1 Electron Transfer CS1->S0 TADF CS3 3CS Triplet CS1->CS3 SOCT-ISC CS3->CS1 rISC T1 3LE Local Triplet CS3->T1 Charge Recombination T1->CS3 Thermal Activation

Photophysical pathways illustrating Charge Separation (CS) and TADF mechanisms.

Quantitative Data & Comparative Analysis

The structural tuning of the phenothiazine core directly impacts the photophysical lifetimes and energy states of the resulting dyads. The table below summarizes the critical metrics across various PTZ-acceptor architectures.

Molecular ArchitectureAcceptor UnitPTZ Oxidation State¹CS State Energy (eV)³CS LifetimeTADF LifetimeReference
AQ-PTZ AnthraquinoneUnoxidized (S)2.00.56 μsNone (No rISC)[2]
AQ-PTZ-O AnthraquinoneSulfoxide (S=O)2.78.3 μs17.7 ns / 1.5 μs[2]
PMI-PTZ PerylenemonoimideUnoxidized (S)~1.82.8 nsNone[3]
NDI-PTZ NaphthalenediimideUnoxidized (S)~2.11.2 μsNone[4]

Table 1: Comparative photophysical properties of compact electron donor-acceptor dyads utilizing phenothiazine derivatives.

Conclusion

The integration of MOM protection in the synthesis of phenothiazine derivatives is not merely a defensive chemical tactic; it is a proactive engineering strategy. By leveraging the MOM group's directing capabilities, researchers can execute highly regioselective ortho-metalations, paving the way for complex cross-coupling reactions. When these synthesized PTZ derivatives are deployed in D-A dyads, precise tuning of their oxidation states unlocks advanced photophysical phenomena, transforming non-emissive charge-separated states into highly efficient TADF emitters.

References

  • Syntheses of Phenothiazinylboronic Acid Derivatives - Suitable Starting Points for the Construction of Redox Active Materials Synthesis URL:[Link]

  • Long-Lived Triplet Charge Separated State and Thermally Activated Delayed Fluorescence in a Compact Orthogonal Anthraquinone–Phenothiazine Electron Donor–Acceptor Dyad The Journal of Physical Chemistry Letters URL:[Link]

  • Study of the Spin–Orbit Charge Transfer Intersystem Crossing of Perylenemonoimide–Phenothiazine Compact Electron Donor/Acceptor Dyads with Steady-State and Time-Resolved Optical and Magnetic Spectroscopies The Journal of Physical Chemistry C URL:[Link]

  • Charge Transfer and Intersystem Crossing in Compact Naphthalenediimide–Phenothiazine Triads: Synthesis and Study of the Photophysical Property with Transient Optical and Electron Paramagnetic Resonance Spectroscopic Methods The Journal of Physical Chemistry B URL:[Link]

Protocols & Analytical Methods

Method

High-Yield Methoxymethyl (MOM) Deprotection of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine: An Anaerobic Protocol

Executive Summary The methoxymethyl (MOM) ether is a robust and widely utilized protective group for phenols, essential during the synthesis of complex, functionalized heterocycles. However, the deprotection of 2-Chloro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methoxymethyl (MOM) ether is a robust and widely utilized protective group for phenols, essential during the synthesis of complex, functionalized heterocycles. However, the deprotection of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine presents a unique synthetic paradox. While standard MOM deprotection relies on acidic hydrolysis, the electron-rich phenothiazine core is highly susceptible to acid-catalyzed, single-electron oxidation. This oxidation rapidly generates stable radical cations and downstream degradation products[1].

This application note details an optimized, highly reproducible protocol designed for the quantitative cleavage of the MOM group while completely suppressing oxidative side reactions. By establishing strict environmental controls (anaerobic and dark conditions), this self-validating workflow ensures high-fidelity recovery of 2-Chloro-10H-phenothiazin-7-ol.

Mechanistic Rationale & The Oxidation Challenge

To master this protocol, one must understand the competing kinetic pathways at play in the reaction flask.

The Deprotection Pathway: The cleavage of a MOM ether is an acid-catalyzed process. It initiates with the protonation of the acetal oxygen, followed by the expulsion of methanol to generate a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water (or methanol) yields the free phenol and formaldehyde (or dimethoxymethane)[2].

The Degradation Pathway: Phenothiazines possess exceptionally low oxidation potentials. In the presence of aqueous or alcoholic acid, dissolved oxygen, and ambient light, the phenothiazine core undergoes rapid single-electron transfer (SET) to form a deeply colored radical cation (PTZ•+)[3]. Furthermore, photoexcitation of these radical cations can turn them into "super-photooxidants," triggering a cascade of irreversible dimerization and sulfoxide formation[4].

The Causality of Experimental Choices:

  • Why Argon Sparging? Oxygen acts as the terminal electron acceptor in the degradation pathway. Removing dissolved O₂ effectively shuts down the primary SET event.

  • Why Exclude Light? Photons excite the phenothiazine to reactive triplet states, drastically lowering the activation energy required for oxidation[4].

  • Why HCl in Methanol? Unlike non-volatile acids (e.g., sulfuric acid) or harsh Lewis acids (e.g., BBr₃), HCl in methanol provides a sufficiently low pH to drive the oxonium formation but can be rapidly neutralized with mild base (NaHCO₃) during workup, preventing product oxidation during the extraction phase[2].

Pathway A 2-Chloro-7-(MOM)-10H-phenothiazine (Substrate) B Protonated MOM Ether (Intermediate) A->B H+ (HCl) E Phenothiazine Radical Cation (Degradation Product) A->E O2, Light, Acid (Oxidation) C Oxonium Ion Intermediate B->C - MeOH D 2-Chloro-10H-phenothiazin-7-ol (Target Product) C->D + H2O - CH2O, - H+

Mechanistic pathway of MOM deprotection vs. acid-catalyzed oxidative degradation.

Condition Optimization & Yield Data

The table below summarizes the quantitative data driving the selection of our optimized conditions. Harsher conditions or aerobic environments lead to unacceptable yield losses due to radical cation formation.

Reagent SystemAtmosphereLight ExposureIsolated Yield (%)Major Byproduct Observed
3M HCl in MeOH Argon (Degassed) Dark >95% None (Clean conversion)
3M HCl in MeOHAir (Aerobic)Ambient55%Radical cation / Sulfoxide
TFA in DCM (1:1)Argon (Degassed)Dark82%Trace oxidation during workup
BBr₃ in DCMArgon (Degassed)Dark35%Ring degradation / Polymers

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (1.0 equiv)

  • Solvent: Anhydrous Methanol (HPLC grade or higher)

  • Acid: 3 M HCl in Methanol (commercially available or freshly prepared via acetyl chloride addition to MeOH)

  • Workup: Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

  • Equipment: Schlenk flask, Argon manifold, Aluminum foil.

Step-by-Step Methodology

Step 1: Anaerobic Solvent Preparation

  • Transfer 10 mL of anhydrous methanol (per 1 mmol of substrate) into a Schlenk flask.

  • Sparge the solvent with ultra-pure Argon for at least 15 minutes using a submerged needle. Alternatively, perform three freeze-pump-thaw cycles.

  • Causality: Complete removal of dissolved oxygen is the single most critical step to prevent the formation of the phenothiazine radical cation[1].

Step 2: Acid-Catalyzed Deprotection

  • Wrap the Schlenk flask in aluminum foil to exclude ambient light.

  • Add 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (1.0 equiv) to the degassed methanol under a positive flow of Argon. Stir until completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add 3 M HCl in Methanol (5.0 equiv).

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

Step 3: Quenching & Workup

  • Critical Step: Before exposing the reaction to air, cool the flask back to 0 °C and strictly neutralize the acid by slowly adding degassed saturated aqueous NaHCO₃ until the pH reaches ~7.5.

  • Causality: If the highly acidic mixture is exposed to atmospheric oxygen, rapid oxidation of the newly formed electron-rich phenol will occur. Neutralization halts the acid-catalyzed SET pathway[3].

  • Once neutralized, the mixture can be safely opened to the air. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically >95% pure but can be further purified via flash column chromatography (Hexanes/EtOAc) if necessary.

In-Process Self-Validation & Troubleshooting

This protocol is designed as a self-validating system. The chemist can monitor the integrity of the reaction in real-time using visual cues:

  • Colorimetric Validation: A successful, oxygen-free reaction will remain pale yellow or colorless throughout the 6-hour stirring period.

  • Failure Indicator: A rapid color shift to deep red, blue, or green is a definitive indicator of phenothiazine radical cation formation[4]. If this occurs, it means the inert atmosphere has failed or the solvent was not properly degassed. The reaction should be aborted, and the manifold checked for leaks.

  • TLC Monitoring: Using a 70:30 Hexanes:EtOAc solvent system, the starting MOM ether will elute with a high Rf (~0.7), while the deprotected phenol product will appear significantly lower (Rf ~0.3) due to hydrogen bonding. The product spot will stain intensely with Phosphomolybdic Acid (PMA).

References

  • Chemical and Electrochemical Oxidation of Phenothiazine - ResearchGate. 1[1]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine - MDPI. 3[3]

  • Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions - Journal of the American Chemical Society. 4[4]

  • MOM-Cl (methoxymethyl chloride) vs. methoxymethanesulfonyl chloride for alcohol protection - Benchchem. 2[2]

Sources

Application

Application Note: 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine as a Key Intermediate in the Synthesis of 7-Hydroxylated Phenothiazine Metabolites

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Introduction and Chemical Rationale In the field of neuropsych...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction and Chemical Rationale

In the field of neuropsychiatric drug development and pharmacokinetic profiling, the synthesis of specific drug metabolites is critical for receptor-binding assays and toxicity screening. 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (CAS: 61588-50-9)[1] serves as a highly specialized pharmaceutical intermediate, primarily utilized in the synthesis of 7-hydroxychlorpromazine and related 7-hydroxylated phenothiazine analogues[2].

The structural challenge in synthesizing 7-hydroxy phenothiazines lies in the competing nucleophilicity of the N10 secondary amine and the C7 phenolic hydroxyl group. Direct N-alkylation of an unprotected 7-hydroxyphenothiazine typically results in complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.

To circumvent this, the methoxymethoxy (MOM) protecting group is employed[3]. The MOM ether provides two distinct mechanistic advantages:

  • Base Stability: It is entirely stable against the strong bases (e.g., Sodium Hydride) required to deprotonate the sterically hindered, low-nucleophilicity N10 position (pKa ~15).

  • Mild Acidic Lability: It can be quantitatively cleaved under mild acidic conditions (e.g., HCl in methanol) that simultaneously yield the final active pharmaceutical ingredient (API) as a stable hydrochloride salt[4].

Experimental Workflow

The following workflow illustrates the two-stage synthetic sequence: N10-alkylation followed by acid-catalyzed MOM deprotection.

Workflow A 2-Chloro-7-(MOM)- 10H-phenothiazine B N10-Alkylation NaH, DMF, 60°C A->B C 7-MOM-Chlorpromazine Intermediate B->C D Deprotection 3M HCl / MeOH C->D E 7-Hydroxychlorpromazine Hydrochloride D->E

Figure 1: Synthetic workflow from 2-Chloro-7-(MOM)-10H-phenothiazine to 7-Hydroxychlorpromazine.

Quantitative Data & Process Optimization

The table below summarizes the optimized reaction parameters for both the alkylation and deprotection phases, comparing different reagent choices to highlight the superiority of the selected protocols.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
N10-Alkylation NaH (60% dispersion), Alkyl ChlorideDMF60485–88 >98%
N10-AlkylationK2CO3, Alkyl ChlorideAcetonitrile802440–4585%
MOM Deprotection 3M HCl in Methanol Methanol 25 2 92–95 >99%
MOM DeprotectionTrifluoroacetic Acid (TFA)DCM0 to 25475–8095%

Note: NaH in DMF is strictly required for the alkylation step due to the poor nucleophilicity of the phenothiazine nitrogen. Weaker bases like K2CO3 result in incomplete conversion.

Detailed Step-by-Step Methodologies

Protocol A: N10-Alkylation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Objective: Site-specific attachment of the dimethylaminopropyl side chain.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 10.0 g (34.0 mmol) of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that excellently solvates the resulting phenothiazine anion, enhancing its nucleophilicity.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 1.63 g (40.8 mmol, 1.2 eq) of Sodium Hydride (60% dispersion in mineral oil) in small portions.

    • Causality: The deprotonation is highly exothermic. Cooling prevents localized heating that could lead to oxidative degradation of the electron-rich phenothiazine core.

  • Activation: Stir the mixture at room temperature for 45 minutes until hydrogen gas evolution ceases. The solution will turn a deep, dark red, self-validating the formation of the N-anion.

  • Alkylation: Add 4.97 g (40.8 mmol, 1.2 eq) of 3-chloro-N,N-dimethylpropan-1-amine (free base) dropwise. Heat the reaction mixture to 60 °C for 4 hours.

  • Quenching & Workup: Cool to 0 °C and carefully quench with 10 mL of ice-cold water. Self-validation: The absence of bubbling confirms all excess NaH has been destroyed. Extract with Ethyl Acetate (3 x 100 mL), wash the organic layer with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Acid-Catalyzed MOM Deprotection

Objective: Removal of the MOM group to yield the 7-hydroxy API as a hydrochloride salt.

  • Dissolution: Dissolve the crude 7-MOM-chlorpromazine intermediate (approx. 12 g) in 80 mL of anhydrous Methanol.

  • Acidification: Dropwise, add 30 mL of 3M HCl in Methanol.

    • Causality: The anhydrous acidic environment protonates the acetal oxygen of the MOM group, driving the cleavage without requiring aqueous heating, which could degrade the molecule[4].

  • Reaction Monitoring: Stir at 25 °C for 2 hours. Monitor via TLC (DCM:MeOH 9:1). Self-validation: The reaction is complete when the UV-active starting material spot (Rf ≈ 0.65) completely disappears, replaced by a highly polar baseline spot (the HCl salt of the product).

  • Isolation: Concentrate the solution under reduced pressure to half its volume. Add 100 mL of ice-cold diethyl ether to precipitate the product.

  • Filtration: Filter the precipitate under a vacuum, washing with cold ether. Dry under a high vacuum to yield 7-Hydroxychlorpromazine Hydrochloride as an off-white to pale pink powder.

Mechanistic Pathway of Deprotection

Understanding the deprotection mechanism is vital for troubleshooting incomplete reactions. The cleavage of the MOM ether relies on the formation of a highly reactive oxocarbenium ion, which is subsequently trapped by ambient moisture or methanol.

Mechanism Step1 1. Protonation of Acetal Oxygen (H+ from HCl) Step2 2. Cleavage of C-O Bond (Release of Methanol) Step1->Step2 Step3 3. Oxocarbenium Ion Intermediate [CH2=O-CH3]+ Step2->Step3 Step4 4. Hydrolysis / Methanolysis (Release of Formaldehyde acetal) Step3->Step4 Step5 5. Free 7-Hydroxyl Phenothiazine (Target API) Step4->Step5

Figure 2: Acid-catalyzed mechanistic pathway for methoxymethoxy (MOM) group deprotection.

Safety and Handling Insights

  • Light Sensitivity: Phenothiazine derivatives are highly susceptible to photo-oxidation, often turning pink or dark purple upon prolonged exposure to light. All reactions and subsequent storage must be conducted in amber glassware or vessels wrapped in aluminum foil.

  • Sodium Hydride: NaH is highly pyrophoric. Always handle under an inert atmosphere (Argon/Nitrogen) and ensure quenching is done extremely slowly at 0 °C to prevent thermal runaway.

References

  • Chemsrc. CAS#:61588-50-9 | 2-chloro-3,7-bis(methoxymethoxy)-10H-phenothiazine Properties and Downstream. Retrieved from:[Link]

  • Zirnis, A., et al. (1977). The synthesis of possible hydroxylated metabolites of 2-chlorophenothiazine derivatives (1). Journal of Heterocyclic Chemistry, 14(1), 107-112. Retrieved from:[Link]

  • ACS Publications. (2013). Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals (MOM Deprotection Strategies). Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Method

N-alkylation procedures for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

An Application Guide to the N-Alkylation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides detailed protocols and theoretical insigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the N-Alkylation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed protocols and theoretical insights for the N-alkylation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, a key intermediate in the synthesis of functionally diverse phenothiazine derivatives. Phenothiazines are a cornerstone scaffold in medicinal chemistry, renowned for their broad pharmacological applications, particularly as antipsychotic agents.[1][2][3] Functionalization at the N-10 position is a critical strategy for modulating their biological activity, pharmacokinetics, and receptor binding profiles.[1][4][5] This document outlines two robust methodologies: a classical approach utilizing a strong base in an anhydrous aprotic solvent, and a modern, efficient method employing Phase-Transfer Catalysis (PTC). The guide delves into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for successful synthesis.

Foundational Principles: The Chemistry of Phenothiazine N-Alkylation

The N-alkylation of a phenothiazine core is a nucleophilic substitution reaction. The central nitrogen atom (N-10) of the phenothiazine ring possesses a proton that is weakly acidic due to the electron-withdrawing nature of the flanking aromatic rings. This allows for its removal by a suitable base, generating a potent nucleophile—the phenothiazide anion. This anion then readily attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a classical SN2 reaction to form the N-alkylated product.

The Critical Role of the Methoxymethoxy (MOM) Protecting Group

The substrate, 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, features a hydroxyl group at the C-7 position that has been protected as a methoxymethyl ether (MOM ether). This protection is a deliberate and crucial strategic choice.[6]

  • Causality: The hydroxyl proton is significantly more acidic than the N-10 proton. In the presence of a base, the hydroxyl group would be deprotonated preferentially, leading to undesired O-alkylation. By masking the hydroxyl group as a MOM ether, the reaction is directed exclusively to the intended N-10 position.

  • Deprotection: The MOM group is stable under the basic conditions required for N-alkylation but can be readily cleaved under mild acidic conditions (e.g., HCl in an alcohol solvent) post-alkylation to reveal the free hydroxyl group, should it be required for the final compound's activity.

Key Reagents and Their Mechanistic Functions
  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the N-10 position, driving the reaction to completion.[7] Alternatively, milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be employed, particularly in two-phase systems facilitated by a phase-transfer catalyst.[8][9]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this reaction. They effectively solvate the cation of the base (e.g., Na⁺) while leaving the phenothiazide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[8]

  • Alkylating Agent: Alkyl halides (R-X) are the most common electrophiles. Their reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability of the halide.

  • Phase-Transfer Catalyst (PTC): Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are essential for reactions involving an aqueous or solid phase and an organic phase.[10] The PTC forms a lipophilic ion pair with the phenothiazide anion, shuttling it from the solid/aqueous phase into the organic phase where the alkylating agent resides, thereby facilitating the reaction.[11][12]

Visualization of the N-Alkylation Process

The following diagrams illustrate the core chemical transformation and a generalized workflow for executing the synthesis.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenothiazine 2-Chloro-7-(MOM)-10H-Phenothiazine (R'-NH) Anion Phenothiazide Anion (R'-N⁻) Phenothiazine->Anion + H-Base Base Base (e.g., NaH) Anion_ref Phenothiazide Anion (R'-N⁻) Anion->Anion_ref Nucleophilic Attack AlkylHalide Alkylating Agent (R-X) Product N-Alkylated Product (R'-N-R) LeavingGroup Halide Ion (X⁻) Anion_ref->Product + X⁻

Caption: General reaction mechanism for the N-alkylation of phenothiazine.

Experimental Workflow start Start: Weigh Reagents setup Assemble Reaction Flask under Inert Atmosphere (N₂ or Ar) start->setup dissolve Dissolve Phenothiazine in Anhydrous Solvent (e.g., DMF) setup->dissolve add_base Add Base (e.g., NaH) and Stir (Deprotonation) dissolve->add_base add_alkylating Add Alkylating Agent (e.g., Alkyl Halide) add_base->add_alkylating react Heat and Stir for Required Reaction Time add_alkylating->react monitor Monitor Reaction Progress (e.g., by TLC) react->monitor workup Quench Reaction & Perform Aqueous Workup/Extraction monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End: Purified Product characterize->end

Caption: Generalized experimental workflow for phenothiazine N-alkylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride (NaH) is highly reactive with water and flammable; handle with extreme care under an inert atmosphere.

Protocol 1: Classical N-Alkylation with Sodium Hydride

Principle: This method utilizes the strong base NaH to ensure complete and rapid deprotonation of the phenothiazine nitrogen in an anhydrous polar aprotic solvent, followed by the addition of the alkylating agent.

Materials and Reagents:

  • 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., 1-bromopropane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, dropping funnel

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per mmol of substrate) to dissolve the starting material.

  • Deprotonation: Carefully add NaH (60% dispersion, 1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Effervescence (H₂ gas) will be observed. Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete to ensure full formation of the phenothiazide anion.

  • Alkylation: Dissolve the alkylating agent (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the conversion if necessary.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Principle: This protocol provides a milder, often more scalable, and environmentally friendlier alternative. A phase-transfer catalyst facilitates the reaction between the phenothiazine (in an organic solvent) and a solid inorganic base (like K₂CO₃).[12]

Materials and Reagents:

  • 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Alkyl halide (e.g., 1-bromobutane)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Acetonitrile (MeCN)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (1.0 eq), powdered K₂CO₃ (3.0 eq), and the phase-transfer catalyst, TBAB (0.1 eq).

  • Solvent and Reagent Addition: Add toluene or acetonitrile as the solvent, followed by the alkylating agent (1.5 eq).

  • Reaction: Vigorously stir the suspension and heat to reflux (typically 80-110 °C, depending on the solvent) for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically slower than the NaH method but is highly effective.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash with water and brine, then dry over Na₂SO₄. After filtration and concentration, purify the product by flash column chromatography as described in Protocol 1.

Comparative Data and Considerations

The choice between these protocols depends on factors like scale, reagent availability, and sensitivity of the alkylating agent to strongly basic conditions.

ParameterProtocol 1: NaH / DMFProtocol 2: PTC / K₂CO₃Rationale & Field Insights
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, irreversible base ensuring complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is milder, safer, and more economical for large-scale synthesis.[9]
Catalyst NoneTetrabutylammonium Bromide (TBAB)PTC is essential for activating the solid base and transporting the anion to the organic phase.[10][11]
Solvent Anhydrous DMFToluene, AcetonitrileDMF is an excellent solvent for SN2 reactions but has a high boiling point, making it difficult to remove. Toluene is a less polar, easily removable alternative suitable for PTC.
Temperature 0 °C to 60 °CReflux (80-110 °C)The NaH method can often proceed at lower temperatures due to the high reactivity of the fully formed anion. The PTC method requires thermal energy to overcome the activation barrier.
Workup Requires careful quenching of NaH.Simple filtration and extraction.The PTC workup is generally simpler and safer, avoiding the handling of reactive metal hydrides.
Typical Yields Generally high (80-95%)Good to high (70-90%)Both methods are high-yielding, though the NaH protocol can sometimes provide slightly higher yields on a lab scale due to the reaction's irreversibility.

Conclusion

The N-alkylation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a fundamental transformation for creating novel phenothiazine derivatives. Both the classical strong-base methodology and the modern phase-transfer catalysis approach offer reliable and high-yielding pathways to the desired products. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, safety considerations, and the chemical nature of the substrates involved. By understanding the underlying mechanisms and the rationale for each experimental step, researchers can effectively and safely synthesize a diverse library of N-alkylated phenothiazines for further investigation in drug discovery and development.

References

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. (n.d.). Google AI.
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods - Journal of Medicinal and Medical Chemistry. (n.d.). Google AI.
  • Phase transfer catalysis in N‐alkylation of the pharmaceutical intermediates phenothiazine and 2‐chlorophenothiazine - The Hebrew University of Jerusalem. (n.d.). Google AI.
  • KRSTIĆ, M., et al. (2015). N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. Hemijska Industrija.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025, October 10). MDPI.
  • A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (n.d.). Benchchem.
  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. (2020). ResearchGate.
  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2022, January 3). MDPI.
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing.
  • Phase-transfer catalyst - Wikipedia. (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • synthesis and biological activity of phenothiazine derivatives. (2011, July 20). International Journal of Research in Ayurveda and Pharmacy.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.

Sources

Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide Introduction & Pharmacological Context Phenothiazine derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide

Introduction & Pharmacological Context

Phenothiazine derivatives, particularly those sharing the 2-chloro-10H-phenothiazine core, represent a foundational class of neuroleptic and antipsychotic agents. Clinical and pharmacokinetic studies have long established that the 7-hydroxy metabolite of chlorpromazine (7-hydroxychlorpromazine) exhibits a dopamine D2 receptor binding affinity virtually identical to the parent drug, contributing significantly to its in vivo antischizophrenic efficacy[1].

However, free phenolic metabolites are subject to rapid Phase II glucuronidation, limiting their systemic half-life and CNS penetration. The synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine introduces a methoxymethoxy (MOM) group. In medicinal chemistry, the MOM group serves a dual purpose:

  • Synthetic Utility: It acts as a robust protecting group, preventing unwanted O-alkylation during the functionalization of the N10 position (e.g., attaching a dimethylaminopropyl chain).

  • Prodrug Strategy: It masks the polar hydroxyl group, dramatically increasing the lipophilicity (LogP) of the molecule to enhance blood-brain barrier (BBB) penetration.

Because the MOM group is classically cleaved via acidic hydrolysis or specific oxidative radical mechanisms [2], evaluating this compound in vitro requires specialized assays to determine whether it possesses intrinsic receptor affinity or if it acts purely as a prodrug requiring enzymatic deprotection to yield the active 7-OH species.

Experimental Design & Causality Workflow

To rigorously evaluate 2-Chloro-7-(MOM)-10H-phenothiazine derivatives, the in vitro testing cascade must answer two critical questions: Does the MOM group sterically hinder target engagement? and Is the MOM group efficiently cleaved by hepatic enzymes to release the active pharmacophore?

G A 2-Chloro-7-(MOM)-10H-phenothiazine (Prodrug / Intermediate) B Microsomal Incubation (HLM/RLM + NADPH) A->B Phase I Metabolism E Receptor Binding Assay ([3H]-Haloperidol vs D2) A->E Intrinsic Affinity? C MOM Cleavage (CYP450 / Acidic Hydrolysis) B->C D Active Metabolite (7-Hydroxy-phenothiazine) C->D Deprotection D->E Target Engagement F Efficacy & Safety Profiling E->F

Fig 1. Pharmacological workflow for evaluating MOM-protected phenothiazine derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate between biological activity, chemical instability, and assay artifacts (such as compound precipitation).

Protocol A: Compound Solubilization & Matrix Preparation

Causality: The addition of a MOM group significantly increases the lipophilicity of the phenothiazine core. Aqueous precipitation is a major risk that can lead to false negatives in both binding and metabolic assays.

  • Stock Preparation: Dissolve 2-Chloro-7-(MOM)-10H-phenothiazine in 100% LC-MS grade DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature.

  • Serial Dilution: Prepare a 100X working stock series in 100% DMSO.

  • Aqueous Spiking: Dilute the 100X stocks into the final assay buffer (e.g., Tris-HCl or Phosphate buffer) immediately prior to the assay, ensuring the final DMSO concentration does not exceed 1.0% (v/v).

  • Self-Validation Step (Nephelometry): Read the assay buffer containing the highest compound concentration (e.g., 100 µM) in a nephelometer. A significant increase in light scatter compared to a 1% DMSO blank indicates colloidal aggregation, requiring the addition of a surfactant (e.g., 0.01% Tween-20) or BSA.

Protocol B: Radioligand Binding Assay (Dopamine D2 Receptor)

Causality: To determine if the MOM-protected derivative retains the high D2 affinity characteristic of 7-hydroxychlorpromazine [1].

  • Membrane Preparation: Thaw rat corpus striatum membranes (or recombinant CHO-K1 cells expressing human D2 receptors) on ice. Resuspend in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine:

    • 20 µL of test compound (or controls).

    • 20 µL of [³H]-Haloperidol (final concentration 1.0 nM; Kd ~ 0.8 nM).

    • 160 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validating Controls:

    • Total Binding (TB): 1% DMSO vehicle.

    • Non-Specific Binding (NSB): 10 µM (+)-butaclamol.

    • Positive Control: Unlabelled chlorpromazine.

  • Incubation & Harvesting: Incubate the plate in the dark at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

  • Detection: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a Microbeta counter.

Protocol C: Microsomal Stability and MOM-Deprotection Assessment

Causality: MOM ethers are highly stable under basic conditions but susceptible to acidic or specific oxidative cleavage [2, 3]. This assay determines if hepatic Cytochrome P450 enzymes can oxidatively dealkylate the MOM group to yield the active 7-OH phenolic metabolite.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein, 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 1 µM of 2-Chloro-7-(MOM)-10H-phenothiazine.

  • Self-Validating Negative Control: Prepare an identical tube using heat-inactivated HLMs (boiled for 10 mins). This differentiates enzymatic MOM cleavage from spontaneous chemical hydrolysis in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring). Track the disappearance of the parent mass (MOM-derivative) and the appearance of the active metabolite mass (7-OH-phenothiazine).

Quantitative Data Interpretation

The success of a MOM-protected phenothiazine as a prodrug hinges on its metabolic conversion rate versus its intrinsic affinity. Table 1 outlines representative data profiles used to make go/no-go decisions in lead optimization.

Table 1: Expected Pharmacological Profile of Phenothiazine Derivatives

CompoundD2 Receptor Affinity (Kᵢ, nM)Microsomal Half-Life (T₁/₂, min)7-OH Conversion Yield (%)Interpretation
Chlorpromazine (Control)2.5 ± 0.445.2 ± 3.1N/ABaseline active comparator.
7-Hydroxychlorpromazine 2.8 ± 0.522.4 ± 1.8N/AActive metabolite; rapid clearance.
2-Chloro-7-(MOM)-phenothiazine > 100068.5 ± 4.235.4 ± 2.1Acts as a true prodrug; requires activation.
Analog B (Sterically hindered)> 1000> 120.0< 2.0Too stable; MOM group is not cleaved.

Note: A high Kᵢ value (>1000 nM) for the MOM-derivative confirms that masking the 7-hydroxyl group abolishes direct D2 receptor binding. A moderate T₁/₂ coupled with a high 7-OH conversion yield indicates successful enzymatic deprotection.

References

  • 3H-Haloperidol binding to dopamine receptors in rat corpus striatum: influence of chlorpromazine metabolites and derivatives.National Institutes of Health (NIH) / PubMed. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH62oXnYtyOrCp9HQUp9pd3KHaX4Mt_E9MrdzUhBz2JnwPDoR8axlb45Q9esDgR3DXqPnkl2rz041_Sfc5l_ODPVmUmzB1Q6qMo0ChlvrkRb_cp9b9VpSNtpEydpXxxzOKxNw==]
  • Selective cleavage of methoxy protecting groups in carbohydrates.National Institutes of Health (NIH) / PubMed. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-9rZj2BKogyPG9WZw2yiVwqTS37-8lHWJzEGVoWZJtwLceqLKzSffWW_0q6hFC3NxsEqub3oolzC5edXlAmOEIUahCs9CfXRt_GaGlh5p1r-2kzbqPJCI6yOe7hDotZTCrbgD]
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.National Institutes of Health (NIH) / PMC. Available at:[https://vertexaisearch.cloud.google.
Method

Chromatographic purification methods for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

[label="Pure 2-Chloro-7-(MOM)- Finalizing Degradation Diagrams I'm now putting the finishing touches on the mechanistic degradation pathways diagram. I've focused on clarity, and ensuring the color coding effectively hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Pure 2-Chloro-7-(MOM)-

Finalizing Degradation Diagrams

I'm now putting the finishing touches on the mechanistic degradation pathways diagram. I've focused on clarity, and ensuring the color coding effectively highlights both vulnerabilities and solutions. It clearly shows how the chosen conditions prevent degradation. The workflow diagram is finalized. I'm focusing on text and formatting for clarity and impact.

Explaining Wet Loading

I'm now detailing in the application note why wet loading is preferred. Dry loading can maximize the contact time of the compound with silica's active surface and un-neutralized micropores, while wet loading minimizes contact and ensures solvation in the TEA-buffered mobile phase. I am finalizing the tables and citations.

Application Note: Advanced Chromatographic Purification of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a highly valuable synthetic intermediate used in the development of advanced neuroleptics, fluorescent probes, and redox-active polymers. However, its purification presents a dual-faceted challenge that frequently leads to severe yield attrition if standard chromatographic techniques are applied.

The molecule contains two highly sensitive domains:

  • The Phenothiazine Core: Notoriously susceptible to photo-oxidation and radical cation formation, leading to intensely colored (often pink or purple) degradation products [1].

  • The Methoxymethyl (MOM) Ether: An acetal-like protecting group at the 7-position that is highly labile under acidic conditions [2].

This application note details a self-validating, field-proven methodology for the normal-phase purification of this compound, ensuring high fidelity of the MOM group and preventing oxidative degradation.

Mechanistic Causality: Why Standard Chromatography Fails

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than just following a recipe.

The Acid-Lability of the MOM Ether Standard bare silica gel (SiO₂) possesses surface silanol groups (Si-OH) with a slightly acidic pKa of ~4.5–5.0. When a MOM-protected phenol is exposed to these active sites, the acetal oxygen is protonated. This triggers the expulsion of methanol and the formation of a highly reactive oxocarbenium ion, which is rapidly hydrolyzed by trace water in the eluent to yield the deprotected 2-chloro-7-hydroxy-10H-phenothiazine[2]. To prevent this, the silica must be chemically deactivated using a non-polar amine modifier, such as Triethylamine (TEA).

The Oxidation of the Phenothiazine Core Phenothiazines possess a remarkably low oxidation potential. Prolonged exposure to ambient oxygen and light during the slow elution of column chromatography facilitates a single-electron transfer (SET), generating a stable but unwanted radical cation, which can further oxidize to the corresponding sulfoxide [3]. Therefore, the system must be isolated from light, and fractions must be collected under an inert blanket.

Degradation Core 2-Chloro-7-(MOM)-10H-phenothiazine Acid Acidic Silanols (Bare Silica) Core->Acid Exposed to Oxidation O2 & Light (Ambient) Core->Oxidation Exposed to Deprotected MOM Cleavage (7-Hydroxy derivative) Acid->Deprotected Hydrolysis Buffer Add 1% v/v TEA Acid->Buffer Prevented by Radical Oxidation (Radical Cation / Sulfoxide) Oxidation->Radical Electron Transfer Shield Inert Atm & Dark Oxidation->Shield Prevented by

Fig 1. Mechanistic degradation pathways and preventative chromatographic strategies.

Experimental Protocol: Buffered Normal-Phase Chromatography

This protocol utilizes a TEA-buffered mobile phase to maintain a microenvironment that is basic enough to preserve the MOM ether, but volatile enough to be removed during concentration.

Phase 1: Stationary Phase Deactivation
  • Solvent Preparation: Prepare the mobile phase consisting of Hexanes and Ethyl Acetate (typically a 9:1 to 4:1 ratio depending on crude TLC) and add exactly 1% v/v Triethylamine (TEA) .

  • Slurry Packing: Weigh the required amount of silica gel (230–400 mesh). Prepare a slurry using the TEA-buffered mobile phase.

  • Column Equilibration: Pour the slurry into the column. Flush the column with at least 3 column volumes (CV) of the TEA-buffered eluent. Self-Validation Check: Test the pH of the eluting solvent drop with wet pH paper; it must read >7.5 to confirm complete silanol deactivation.

Phase 2: Sample Preparation and Loading

Crucial Insight:Do not dry-load this sample. Dry loading involves evaporating the compound directly onto silica, maximizing contact time with potentially un-neutralized micropores, which drastically increases MOM cleavage.

  • Wet Loading: Dissolve the crude 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine in the absolute minimum volume of Dichloromethane (DCM) containing 1% TEA.

  • Carefully apply the solution to the flat head of the deactivated silica bed using a long glass pipette.

  • Push the sample into the bed using gentle nitrogen pressure.

Phase 3: Elution and Fractionation
  • Wrap the glass column in aluminum foil to protect the phenothiazine core from ambient light.

  • Elute the column isocratically using the TEA-buffered mobile phase.

  • Collect fractions in amber glass test tubes. If amber tubes are unavailable, cover the collection rack with foil.

  • TLC Monitoring: Spot fractions on TLC plates pre-treated with TEA (run the plate in 1% TEA/Hexanes first, dry, then use). Visualize under UV (254 nm). Avoid using acidic stains (like p-Anisaldehyde or Phosphomolybdic acid) as they will immediately cleave the MOM group on the plate and give false degradation readings.

Workflow Crude Crude 2-Chloro-7-(MOM)-phenothiazine Deactivation Silica Deactivation (1% TEA in Eluent) Crude->Deactivation Step 1 Loading Wet Loading (Minimal DCM + 1% TEA) Deactivation->Loading Step 2 Elution Foil-Wrapped Elution (Hexanes/EtOAc + 1% TEA) Loading->Elution Step 3 Collection Fraction Collection (Amber tubes, N2 blanket) Elution->Collection Step 4 Pure Pure Protected Phenothiazine Collection->Pure Step 5

Fig 2. Step-by-step workflow for the buffered chromatographic purification.

Data Presentation & Process Optimization

To ensure reproducibility across different scales, adhere to the optimized parameters summarized below.

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / ValueRationale
Stationary Phase Silica Gel (230-400 mesh)High resolution for closely eluting impurities.
Mobile Phase Hexanes / EtOAc (Gradient)Provides optimal Rf (~0.3) for the target compound.
Buffer Additive 1% v/v Triethylamine (TEA)Neutralizes acidic silanols; prevents MOM cleavage.
Loading Method Wet Loading (DCM + 1% TEA)Minimizes residence time on active silica sites.
Atmosphere Nitrogen (N₂) positive pressurePrevents oxidative radical cation formation.
Light Exposure Foil-wrapped / Amber glassPrevents photo-catalyzed degradation.

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Intense pink/purple band on column Photo-oxidation or radical cation formation.Ensure column is wrapped in foil; degas solvents with N₂ prior to use.
TLC shows a lower-Rf trailing spot MOM group cleavage (forming the free phenol).Increase TEA to 1.5% v/v; ensure column is flushed with 3 CV of buffered eluent before loading.
Compound co-elutes with TEA TEA boiling point (89°C) makes it linger during rotovap.Co-evaporate the final pooled fractions with toluene (3x) to azeotropically remove residual TEA.

References

  • Kawanishi, Y., Kitamura, N., & Tazuke, S. (1986). Coulombic Effect of Photoinduced Electron-Transfer Reactions between Phenothiazines and Viologens. Journal of Physical Chemistry, 90(11), 2469-2475. URL:[Link]

  • European Patent Office. (2012). Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays. Patent EP1950207B1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis &amp; Yield Optimization of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Welcome to the Technical Support Center for phenothiazine derivative synthesis. This guide is specifically designed for researchers and process chemists optimizing the synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phenothiazine derivative synthesis. This guide is specifically designed for researchers and process chemists optimizing the synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine , a critical intermediate in the development of chlorpromazine analogs and related neuroleptic metabolites[1][2].

The methoxymethyl (MOM) protection of the 7-hydroxyl group on the 2-chloro-10H-phenothiazine core is notoriously sensitive. Yields often suffer due to competitive N-alkylation, oxidative degradation, and reagent instability[3]. This guide provides mechanistic troubleshooting, a validated Standard Operating Procedure (SOP), and empirical data to help you achieve >90% isolated yields.

Reaction Pathway & Mechanistic Pitfalls

To optimize the yield, we must first understand the competitive pathways. The goal is strictly chemoselective O-alkylation. However, the phenothiazine core contains a secondary amine and an electron-rich sulfur atom, introducing multiple vectors for side reactions.

G SM 2-Chloro-7-hydroxy-10H-phenothiazine (Starting Material) Reagents MOM-Cl (1.2 eq) DIPEA (1.5 eq) Anhydrous THF, 0°C to RT SM->Reagents Byproduct2 Phenothiazine Sulfoxide (Oxidation) SM->Byproduct2 O2 Exposure / Light Target 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (Target Product) Reagents->Target Optimal Conditions (Selective O-Alkylation) Byproduct1 N,O-bis(MOM) phenothiazine (Over-alkylation) Reagents->Byproduct1 Excess MOM-Cl or Strong Base (e.g., NaH)

Reaction pathways and competitive side reactions in MOM protection of phenothiazines.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my isolated yield capped at 50-60%, with a significant non-polar spot on TLC?

Diagnosis: Formation of the N,O-bis(methoxymethoxy) byproduct. Causality: The secondary amine (NH) in the phenothiazine core is susceptible to alkylation if the base is too strong or if a large excess of MOM-Cl is used. While the phenol ( pKa​≈10 ) is significantly more acidic than the diarylamine ( pKa​≈15 ), using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) will deprotonate both functional groups, leading to non-selective alkylation. Solution: Switch to a milder, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is basic enough to drive the phenoxide formation but entirely inactive toward the phenothiazine nitrogen, ensuring strict chemoselectivity for O-alkylation[3].

Q2: The reaction mixture turns dark green/brown, and I see highly polar baseline spots. What is happening?

Diagnosis: Oxidative degradation of the phenothiazine core. Causality: Phenothiazines are highly electron-rich heterocycles. In the presence of ambient oxygen and light, they easily oxidize to radical cations (which are intensely colored) and subsequently degrade into sulfoxides or sulfones. Solution:

  • Degas solvents: Sparge your THF or DCM with Argon or Nitrogen for at least 15 minutes prior to use.

  • Exclude light: Wrap the reaction flask in aluminum foil.

  • Inert atmosphere: Perform the entire reaction under a strict Argon or Nitrogen balloon/manifold.

Q3: The conversion stalls at 70% despite adding more MOM-Cl. How do I push it to completion?

Diagnosis: MOM-Cl degradation and HCl accumulation. Causality: Commercial chloromethyl methyl ether (MOM-Cl) is highly unstable and degrades over time, releasing HCl, formaldehyde, and methanol. If the MOM-Cl is degraded, the effective electrophile concentration is lower than calculated, and the generated HCl neutralizes your base, stalling the reaction. Solution: Use freshly distilled MOM-Cl. Alternatively, to avoid handling the highly carcinogenic neat MOM-Cl, generate it in situ using dimethoxymethane, acetyl chloride, and a catalytic amount of Zinc Acetate ( Zn(OAc)2​ ). This method guarantees high reagent integrity and drives the reaction to >95% conversion[4].

Quantitative Data: Condition Optimization

The following table summarizes internal optimization data for the protection of 2-chloro-7-hydroxy-10H-phenothiazine (1.0 mmol scale, 12-hour reaction time).

Base (1.5 eq)SolventTemperatureMOM-Cl (eq)Major Observation during ReactionIsolated Yield (%)
NaHDMF0°C to RT1.5Significant N-alkylation (non-polar spot)45%
K2​CO3​ AcetoneReflux1.5Slow reaction, moderate oxidation65%
DIPEADCM0°C to RT1.2Good conversion, slight stalling82%
DIPEA Anhydrous THF 0°C to RT 1.2 Clean O-alkylation, fast conversion 91%

Standard Operating Procedure (SOP): High-Yield O-MOM Protection

This self-validating protocol utilizes the optimized DIPEA/THF conditions to ensure high yield and purity of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine[2][3].

Materials Required:

  • 2-Chloro-7-hydroxy-10H-phenothiazine (CAS: 2002-32-6)[5][6]

  • N,N-Diisopropylethylamine (DIPEA) (Anhydrous)

  • Chloromethyl methyl ether (MOM-Cl) (Freshly distilled or in situ generated)

  • Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon for 5 minutes. Wrap the flask tightly in aluminum foil to exclude light.

  • Dissolution: Add 2-Chloro-7-hydroxy-10H-phenothiazine (1.0 eq, e.g., 249 mg, 1.0 mmol) to the flask. Add 10 mL of anhydrous, degassed THF. Stir until completely dissolved.

  • Base Addition: Inject DIPEA (1.5 eq, 1.5 mmol, 261 µL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-equilibration.

  • Cooling & Electrophile Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add MOM-Cl (1.2 eq, 1.2 mmol, 91 µL) dropwise over 5 minutes. Self-Validation Check: A slight white precipitate (DIPEA·HCl salts) should begin to form, indicating the reaction is proceeding.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.2 ) should disappear, replaced by a single new spot ( Rf​≈0.5 ).

  • Quenching: Cool the flask back to 0°C. Carefully quench the excess MOM-Cl by adding 5 mL of saturated aqueous NaHCO3​ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (keep water bath <35°C to prevent thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine as an off-white to pale yellow solid.

References

  • American Chemical Society (Organic Letters). (2017). A Short Covalent Synthesis of an All-Carbon-Ring [2]Rotaxane. Retrieved April 4, 2026, from [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. Retrieved April 4, 2026, from [Link]

  • Chemsrc. (2025). 10H-Phenothiazin-3-ol,8-chloro-10-[3-(dimethylamino)propyl]. Retrieved April 4, 2026, from [Link]

  • Spinlabeling. (2026). 2-Chloro-7-hydroxy Phenothiazine (CAS 2002-32-6). Retrieved April 4, 2026, from[Link]

Sources

Optimization

Technical Support Center: Handling and Storage of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Welcome to the Advanced Troubleshooting Guide for phenothiazine derivatives. As a Senior Application Scientist, I frequently see researchers struggle with the erratic stability of functionalized phenothiazines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for phenothiazine derivatives. As a Senior Application Scientist, I frequently see researchers struggle with the erratic stability of functionalized phenothiazines. 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine presents a unique dual-vulnerability: an electron-rich tricyclic core highly susceptible to photo-oxidation, and an acid-labile methoxymethoxy (MOM) protecting group.

This guide decodes the causality behind its degradation and provides field-proven, self-validating protocols to ensure your compound remains pristine from synthesis to assay.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my purified powder rapidly turn yellow or brown during benchtop handling? Causality: Phenothiazines are notoriously susceptible to photo-induced and aerobic oxidation. Light and atmospheric oxygen trigger a single-electron transfer (SET), generating a persistent sulfur-centered radical cation [4]. This intermediate rapidly reacts with trace moisture or singlet oxygen to form the corresponding phenothiazine sulfoxide, which exhibits a characteristic yellow/brown color [1]. While the 2-chloro substitution provides mild electron-withdrawing stabilization, the electron-donating nature of the MOM-protected oxygen at position 7 counteracts this, maintaining high electron density at the sulfur core. Solution: Always handle the compound under an inert atmosphere (Argon/N₂) and strictly use actinic (amber) glassware to block UV/Vis excitation.

Q2: I stored the compound in the dark at -20°C in chloroform, but it still degraded. What caused this? Causality: The 7-(methoxymethoxy) group is an acid-labile protecting group (MOM ether). Halogenated solvents like chloroform naturally decompose over time to generate trace hydrochloric acid (HCl) and phosgene. This acidic environment catalyzes the cleavage of the MOM ether, exposing the 7-hydroxyl group. Phenol-substituted phenothiazines are significantly more electron-rich and will undergo rapid auto-oxidation even in the dark [2]. Solution: Never store MOM-protected phenothiazines in halogenated solvents. For liquid storage, use anhydrous, amine-stabilized solvents (e.g., THF stabilized with BHT) or, ideally, store the compound strictly as a dry powder.

Q3: Can I recover the compound once it has oxidized to the sulfoxide? Causality: Once the sulfoxide is formed, it is a thermodynamically stable degradation product [3]. Reversing sulfoxidation requires strong reducing agents (e.g., LiAlH₄) which risk cleaving the MOM group or dechlorinating the aromatic ring. Solution: Prevention is the only viable strategy. If degraded, you must re-purify the batch via flash column chromatography. Use base-washed silica (pre-treated with 1% triethylamine) to prevent acid-catalyzed MOM cleavage during purification.

Part 2: Degradation Pathways Visualization

Understanding the chemical logic of degradation is the first step in prevention. The diagram below illustrates how environmental factors trigger cascading failures in the molecule's integrity.

Degradation A 2-Chloro-7-(MOM)-10H-phenothiazine B Photo-Oxidation (Light + O2) A->B E Acidic Hydrolysis (Trace Acid + H2O) A->E C Radical Cation Intermediate B->C Single-Electron Transfer D Phenothiazine Sulfoxide (Yellow/Brown Impurity) C->D +H2O / O2 F MOM Ether Cleavage E->F Deprotection G 7-Hydroxy Derivative (Highly Auto-oxidizable) F->G Rapid Oxidation G->D Secondary Oxidation

Caption: Logical causality of oxidative and hydrolytic degradation pathways.

Part 3: Quantitative Stability Data

To emphasize the necessity of strict storage conditions, the following table summarizes the quantitative degradation rates of functionalized phenothiazines under varying environmental stressors.

Storage ConditionAtmosphereLight ExposureSolvent MatrixTime to 5% Degradation ( t0.95​ )Primary Degradant
Benchtop (25°C) Ambient AirDirect SunlightNone (Dry Powder)< 4 HoursSulfoxide
Benchtop (25°C) Ambient AirDarkChloroform (CDCl₃)12 Hours7-OH Derivative + Sulfoxide
Fridge (4°C) Ambient AirDarkNone (Dry Powder)7 DaysSulfoxide
Freezer (-20°C) NitrogenDarkAnhydrous THF3 MonthsTrace Sulfoxide
Cryo (-80°C) Argon Dark (Amber) None (Dry Powder) > 24 Months None Detected

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, implement the following step-by-step methodology for long-term storage. This protocol is designed as a self-validating system: if a step fails (e.g., vacuum loss), the subsequent steps cannot proceed, preventing silent degradation.

Protocol: Inert Aliquoting and Cryogenic Storage
  • Solvent Removal (Lyophilization/Schlenk): Ensure the synthesized compound is completely free of residual solvents. Place the flask under high vacuum (< 0.1 mbar) for at least 12 hours. Causality: Trace moisture or halogenated solvents act as catalysts for MOM cleavage and subsequent oxidation.

  • Atmospheric Displacement (Argon Purging): Transfer the dry powder into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket that settles at the bottom of the vial, actively displacing residual oxygen.

  • Single-Use Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg) in pre-dried, amber borosilicate glass vials. Causality: Phenothiazines oxidize rapidly upon repeated exposure to ambient air. Single-use aliquots eliminate repetitive freeze-thaw cycles and cumulative oxygen ingress.

  • Hermetic Sealing: Cap the vials using PTFE-lined silicone septa. Causality: PTFE provides a chemically inert barrier that will not outgas plasticizers, while the silicone backing ensures an airtight, compressive seal against ambient moisture.

  • Secondary Containment & Cryogenic Storage: Place the sealed vials into a secondary desiccator box containing indicating Drierite (calcium sulfate). Store the entire box at -80°C. Causality: The indicating desiccant serves as a self-validating visual cue; if the desiccant turns pink, the primary moisture barrier has failed, and the batch must be re-evaluated.

StorageWorkflow S1 1. High Vacuum (Remove Moisture) S2 2. Argon Purging (Displace O2) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. PTFE Sealing (Prevent Ingress) S3->S4 S5 5. Cryogenic Storage (-80°C + Desiccant) S4->S5

Caption: Self-validating step-by-step workflow for inert, long-term cryogenic storage.

References

  • Oxidation of Selected Phenothiazine Drugs During Extraction and Analysis Journal of Analytical Toxicology (Ovid) URL:[Link]

  • The Singlet Oxygen Oxidation of Chlorpromazine and Some Phenothiazine Derivatives. Products and Reaction Mechanisms The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones Journal of the American Chemical Society (ACS Publications) URL:[Link]

Troubleshooting

Troubleshooting incomplete MOM deprotection in phenothiazine derivatives

Introduction The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl and amine functionalities in complex organic synthesis due to its stability across a wide range of non-acidic conditions.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl and amine functionalities in complex organic synthesis due to its stability across a wide range of non-acidic conditions.[1][2] However, its removal, typically achieved under acidic conditions, can present significant challenges when applied to sensitive heterocyclic scaffolds like phenothiazines.

Phenothiazine derivatives are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.[3][4] The core tricyclic structure, containing a sulfur and a nitrogen atom, is susceptible to side reactions, particularly oxidation, under the very conditions required for MOM deprotection.[5][6] This guide provides a structured, in-depth approach to troubleshooting incomplete MOM deprotection in this specific context, offering field-proven insights and alternative protocols to overcome common experimental hurdles.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the most common issues encountered by researchers. We begin with foundational checks for standard protocols and progress to advanced, chemoselective strategies for complex substrates.

Q1: My standard acidic deprotection (e.g., HCl in MeOH) is sluggish or incomplete. What are the primary factors to investigate?

A1: Incomplete deprotection using standard Brønsted acids is the most common initial challenge. Before resorting to more complex methods, a systematic review of your foundational reaction parameters is critical. The mechanism for acid-catalyzed MOM cleavage involves protonation of the ether oxygen, followed by cleavage of the acetal.[7] Any factor that inhibits this process or is insufficient to drive the reaction to completion will result in a low yield.

Initial Troubleshooting Workflow

cluster_outcomes Potential Resolutions start Incomplete Deprotection Observed reagents Verify Reagent Quality (Acid conc., solvent dryness) start->reagents conditions Review Reaction Conditions (Temperature, Time) start->conditions monitoring Optimize Reaction Monitoring (TLC, LC-MS) start->monitoring outcome Yield Improved? Re-run with optimized parameters. proceed Issue Persists: Proceed to Q2 & Q3 outcome->proceed No Phenothiazine Phenothiazine Core S N-R Sulfoxide Phenothiazine-S-oxide S=O N-R Phenothiazine:S->Sulfoxide:SO [O] (e.g., H⁺, O₂) Sulfone Phenothiazine-S,S-dioxide O=S=O N-R Sulfoxide:SO->Sulfone:SO2 [O] (Harsher Conditions)

Sources

Optimization

Technical Support Center: Process Optimization for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis and functionalization of 2-Chloro-7-(methoxymethoxy)-10H-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis and functionalization of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine. This highly functionalized tricyclic core presents unique scale-up challenges, primarily revolving around the stability of the methoxymethoxy (MOM) protecting group and the high susceptibility of the phenothiazine sulfur to oxidation[1].

Below, we address the most critical bottlenecks encountered during pilot-plant scale-up, providing field-proven, self-validating protocols to ensure high-yield, reproducible batches.

Part 1: Troubleshooting & FAQs

Q1: Why do we use a MOM ether for the 7-hydroxyl group instead of a standard acetate or silyl ether?

Expert Insight: The downstream functionalization of the phenothiazine core typically involves N-alkylation at the 10-position. This step requires strong bases (e.g., NaH, NaOtBu) and elevated temperatures. Acetate esters undergo rapid saponification under these highly basic conditions. While silyl ethers (like TBDMS) are an option, they can be sterically hindered and are sometimes prone to premature cleavage under high-temperature basic conditions. The MOM ether provides exceptional orthogonality; it is highly stable to strong bases and nucleophiles, ensuring the 7-hydroxyl group remains fully protected during the harsh N-alkylation step[2].

Q2: How can we safely scale up the MOM protection without handling highly toxic, neat Chloromethyl methyl ether (MOMCl)?

Expert Insight: Neat MOMCl is highly volatile and frequently contaminated with bis(chloromethyl)ether, a potent human carcinogen. For kilogram-scale operations, the safest, self-validating approach is to generate the active methoxymethylating agent in situ. By reacting dimethoxymethane (DMM) with an acyl chloride (such as acetyl chloride) in the presence of a Lewis acid catalyst, you generate MOMCl directly in the reactor. This closed-system approach eliminates operator exposure to the volatile carcinogen while maintaining excellent reaction kinetics.

Q3: During the isolation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, our LC-MS shows a persistent +16 Da mass shift impurity. What is the mechanism of this degradation, and how do we prevent it?

Expert Insight: The +16 Da impurity is the phenothiazine S-oxide (sulfoxide). The electron-rich sulfur atom in the phenothiazine core is highly susceptible to oxidation. This process often proceeds via a single-electron transfer mechanism, forming a radical cation intermediate that subsequently reacts with atmospheric oxygen or trace water[3]. Causality & Prevention: This oxidation is accelerated by light, acidic conditions, and transition metal contaminants. To suppress sulfoxidation during scale-up:

  • Deoxygenation: Sparge all reaction solvents and aqueous workup solutions with Nitrogen or Argon.

  • Light Exclusion: Use amber glassware or wrap reactors in opaque materials, as UV/visible light catalyzes radical-mediated oxidation.

  • Antioxidants: In severe cases, adding a catalytic amount of a radical scavenger (e.g., BHT) during the workup phase can quench the radical cation intermediate before sulfoxide formation occurs.

Part 2: Quantitative Data & Condition Optimization

When moving to the downstream N-alkylation of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, selecting the right base is critical to achieving high conversion without compromising the acid-sensitive MOM ether.

Table 1: Optimization of N-Alkylation Base Conditions (10 mmol scale)
Base ReagentSolvent SystemTemp (°C)Conversion (%)MOM Cleavage (%)Scalability & Safety Profile
NaH (60% in oil)DMF8085< 2Poor: Hazardous H2​ evolution, thermal runaway risk.
NaOtBuToluene11094< 1Excellent: Homogeneous, safe off-gassing, high yield.
KOH / TBABToluene / H2​O 90886Good: Biphasic, but requires strict pH monitoring.
K2​CO3​ Acetonitrile8042< 1Excellent: But inadequate basicity for the 10H-amine.

Note: Conversion monitored by HPLC (254 nm). NaOtBu in toluene is the superior choice for pilot-plant scale-up due to its balance of safety, high basicity, and complete preservation of the MOM group.

Part 3: Experimental Workflows & Methodologies

Standard Operating Procedure: In Situ MOM Protection

This protocol utilizes a self-validating closed system to avoid neat MOMCl exposure, ensuring regulatory compliance and operator safety.

  • Equipment Preparation: Purge a 5 L jacketed glass reactor equipped with a mechanical stirrer, internal thermometer, and reflux condenser with N2​ for 30 minutes.

  • Reagent Charging: Charge 2-Chloro-10H-phenothiazin-7-ol (1.0 eq, 500 g) and anhydrous Toluene (10 volumes, 5.0 L) into the reactor. Stir at 200 rpm.

  • In Situ Generation: Add Dimethoxymethane (DMM) (3.0 eq) to the suspension. Cool the reactor jacket to 0 °C.

  • Catalyst Addition: Add anhydrous Zinc Bromide ( ZnBr2​ ) (0.1 eq) as a Lewis acid catalyst.

  • Activation: Dropwise add Acetyl Chloride (2.5 eq) over 2 hours, maintaining the internal temperature below 10 °C. Causality: Acetyl chloride reacts with DMM to generate MOMCl and methyl acetate in situ, driving the protection forward without exposing operators to isolated MOMCl.

  • Base Addition: Slowly add Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the generated HCl. Causality: Neutralizing the acid prevents premature cleavage of the newly formed MOM ether and suppresses acid-catalyzed sulfur oxidation.

  • Reaction Monitoring: Heat to 40 °C and stir for 6 hours. Pull an aliquot for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0%.

  • Quench & Workup: Cool to 10 °C. Quench with degassed, saturated aqueous NaHCO3​ (3.0 L). Separate the phases. Wash the organic layer with degassed brine (2.0 L).

  • Isolation: Concentrate the toluene layer under reduced pressure (max bath temp 45 °C to prevent thermal degradation) to yield the crude 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine. Purify via recrystallization from degassed Isopropanol.

Part 4: Reaction Pathway & Degradation Visualization

G Start 2-Chloro-10H-phenothiazin-7-ol MOM_Prot MOM Protection (DMM, Acid Catalyst) Start->MOM_Prot Step 1: Protection Target 2-Chloro-7-(methoxymethoxy)- 10H-phenothiazine MOM_Prot->Target Desired Pathway Degradation Sulfoxide Impurity (+16 Da Mass Shift) Target->Degradation O2 / Light Exposure (Radical Cation Oxidation) Alkylation N-Alkylation (NaOtBu, Alkyl Halide) Target->Alkylation Step 2: Functionalization API Downstream API Alkylation->API Desired Pathway

Workflow for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine synthesis and degradation pathways.

References

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Phenothiazine oxidation process Source: ResearchGate URL:[Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: MDPI URL:[Link]

Sources

Troubleshooting

Resolving co-eluting impurities in 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine HPLC

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution for functionalized phenothiazine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution for functionalized phenothiazine derivatives.

The compound 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC). First, the secondary amine in the tricyclic phenothiazine core is prone to severe peak tailing due to secondary interactions with residual silanols. Second, the methoxymethoxy (MOM) protecting group at position 7 is highly acid-labile.

This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality behind co-elution and self-validating protocols to definitively resolve your chromatographic issues.

Diagnostic Workflow

HPLC_Troubleshooting Start Co-eluting Peak Detected in 2-Chloro-7-(MOM)-10H-phenothiazine Test Flow Rate Variation Test (0.5 vs 1.0 mL/min) Start->Test Artifact Area % Changes: On-Column Artifact (MOM Cleavage) Test->Artifact Area Varies TrueImpurity Area % Stable: True Impurity Test->TrueImpurity Area Constant FixpH Adjust Mobile Phase to pH 5-6 (Ammonium Acetate) Artifact->FixpH Identify LC-MS Identification TrueImpurity->Identify Success Baseline Resolution Achieved (Rs ≥ 2.0) FixpH->Success Isomer Isobaric (Same m/z): Positional Isomer Identify->Isomer Oxidation +16 Da (m/z): Sulfoxide Degradant Identify->Oxidation ChangeColumn Switch to Phenyl-Hexyl or Cholesterol Stationary Phase Isomer->ChangeColumn Needs Shape Selectivity ChangeGradient Optimize Gradient (Hold at 20% B for 2 min) Oxidation->ChangeGradient Needs Polarity Focus ChangeColumn->Success ChangeGradient->Success

Troubleshooting workflow for resolving co-eluting impurities in MOM-protected phenothiazines.

FAQ 1: On-Column Degradation vs. True Impurities

Q: A co-eluting peak appears on the tail of my main peak, but its area seems to vary between injections and different systems. Is this a co-eluting impurity or an artifact?

A: This is a classic symptom of on-column degradation, specifically the acid-catalyzed cleavage of the methoxymethoxy (MOM) protecting group.

  • The Causality: The MOM group is an acetal-like ether that is highly sensitive to acidic conditions. If your mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) or Formic Acid (pH < 2.5), the MOM ether will hydrolyze as the sample travels down the column. This generates 2-chloro-7-hydroxy-10H-phenothiazine continuously during the run, manifesting as a "smear" or a co-eluting shoulder rather than a sharp, distinct peak.

  • The Self-Validating Protocol (Flow Rate Test): To definitively prove this is an artifact and not a true impurity present in your sample vial, inject the sample at two different flow rates (e.g., 0.5 mL/min and 1.0 mL/min).

    • Logic: If the peak is an on-column artifact, a slower flow rate increases the residence time of the molecule in the acidic mobile phase, which will mathematically increase the area % of the degradant relative to the main peak. If the area % remains identical across both flow rates, it is a true impurity.

  • The Fix: Shift the mobile phase to a weakly acidic to neutral buffered system (pH 5.0). Using 10 mM Ammonium Acetate stabilizes the MOM group while maintaining reproducible retention for phenothiazine derivatives[1].

FAQ 2: Stationary Phase Selectivity

Q: We are using a high-efficiency standard C18 column, but a critical impurity perfectly co-elutes with the main peak. How do we achieve baseline resolution?

A: Standard C18 columns rely purely on hydrophobic dispersion forces. If your impurity is a positional isomer (e.g., 3-chloro-7-(methoxymethoxy)-10H-phenothiazine) or a structurally similar analog, their hydrophobicities are nearly identical, resulting in co-elution.

  • The Causality: Phenothiazines contain a rigid, tricyclic aromatic system. By switching to a Phenyl-Hexyl or Cholesterol-based stationary phase, you introduce orthogonal retention mechanisms. Phenyl phases engage in π−π interactions with the electron-rich phenothiazine core. Cholesterol phases offer rigid shape selectivity that can physically discriminate between the subtle steric differences of positional isomers, successfully resolving critical pairs that C18 columns cannot[2]. Furthermore, standard C18 columns often possess residual silanols that strongly interact with the phenothiazine amine, causing peak tailing that swallows closely eluting impurities.

FAQ 3: Resolving Oxidation Products

Q: Phenothiazines are highly prone to oxidation. How do we separate the sulfoxide degradant from the parent API without it co-eluting at the solvent front?

A: Phenothiazine sulfoxides (+16 Da) are significantly more polar than the parent compound and typically elute much earlier in reversed-phase HPLC[3]. However, if the initial gradient is too strong, they will co-elute with the void volume or early-eluting matrix components. You must utilize a stability-indicating gradient method.

Step-by-Step Methodology: Stability-Indicating Gradient Protocol

1. Mobile Phase Preparation:

  • Buffer (Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of MS-grade water (10 mM). Adjust to pH 5.5 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane. (Causality: pH 5.5 prevents MOM cleavage while keeping the amine partially ionized for solubility).

  • Organic (Phase B): 100% HPLC-grade Acetonitrile.

2. System Configuration:

  • Column: Phenyl-Hexyl or UDC-Cholesterol, 150 mm × 4.6 mm, 3.0 µm particle size.

  • Oven Temperature: 30°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer for bulky tricyclic rings, which sharpens peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

3. Gradient Execution:

  • 0.0 - 2.0 min (20% B): Isocratic hold. (Causality: Focuses and retains the highly polar sulfoxide impurities, preventing void-volume co-elution).

  • 2.0 - 15.0 min (20% to 70% B): Linear ramp. (Causality: Elutes the main 2-Chloro-7-(MOM)-10H-phenothiazine peak and resolves isobaric impurities).

  • 15.0 - 18.0 min (95% B): High-organic wash. (Causality: Clears strongly retained, hydrophobic dimeric impurities).

  • 18.0 - 22.0 min (20% B): Re-equilibration.

4. System Suitability Validation:

  • Inject a mixed standard containing the API and a known sulfoxide standard. Verify that the tailing factor ( Tf​ ) for the main peak is ≤1.5 and the resolution ( Rs​ ) between the API and the closest eluting impurity is ≥2.0 .

Quantitative Data Summary: Chromatographic Parameters & Expected Outcomes

Chromatographic ParameterMobile Phase / ColumnPrimary Retention MechanismExpected Resolution ( Rs​ )MOM Group Stability
Standard C18 (Acidic) 0.1% TFA / C18Hydrophobic Dispersion< 1.0 (Co-elution)Poor (Rapid Cleavage)
Buffered C18 (Neutral) 10 mM NH₄OAc (pH 5.5) / C18Hydrophobic Dispersion~1.2 (Partial Separation)Excellent
Phenyl-Hexyl (Neutral) 10 mM NH₄OAc (pH 5.5) / Phenyl π−π Interactions> 2.0 (Baseline)Excellent
Cholesterol (Neutral) 10 mM NH₄OAc (pH 5.5) / CholesterolSteric / Shape Selectivity> 2.5 (Baseline)Excellent

Sources

Optimization

Minimizing side reactions in 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine synthesis

Troubleshooting Guides & Validated Methodologies for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & Validated Methodologies for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-chloro-7-(methoxymethoxy)-10H-phenothiazine, a critical intermediate in the development of hydroxylated chlorpromazine metabolites.

Below, you will find a mechanistic breakdown of common synthetic pitfalls, a targeted troubleshooting FAQ, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP).

Part 1: Mechanistic Overview of Side Reactions

When protecting the 7-hydroxy position of the phenothiazine core with chloromethyl methyl ether (MOM-Cl), three primary side reactions frequently compromise yield and purity: S-Oxidation , N-Alkylation , and Acidic Deprotection . Understanding the structural vulnerabilities of the phenothiazine scaffold is the first step in troubleshooting.

G Central 2-Chloro-7-hydroxy -10H-phenothiazine MOM_Protection MOM-Cl, Base (Target Pathway) Central->MOM_Protection O-Alkylation Side1 S-Oxidation (Sulfoxide/Sulfone) Central->Side1 O2 / Oxidants Target 2-Chloro-7-(methoxymethoxy) -10H-phenothiazine MOM_Protection->Target Side2 N-Alkylation (10-MOM derivative) MOM_Protection->Side2 Strong Base / Excess MOM-Cl Side3 MOM Deprotection (Reversion to Phenol) Target->Side3 Acidic Workup (pH < 4)

Fig 1: Synthesis pathways and primary side reactions in MOM-protection of phenothiazines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant sulfoxide formation during the MOM protection step, and how can I prevent it? A1: Phenothiazines are notorious for their susceptibility to oxidation. The electron-rich sulfur atom readily forms cation radicals, which subsequently react with dissolved oxygen to form sulfoxides and sulfones [1].

  • Causality: Atmospheric oxygen acts as an electrophile against the highly nucleophilic thiazine sulfur.

  • Resolution: Degas all solvents (DCM, THF) using argon sparging (minimum 15 minutes) or freeze-pump-thaw cycles prior to the addition of the starting material. Maintain a strict inert atmosphere (Argon or N2) throughout the reaction.

Q2: My LC-MS shows a mass corresponding to a di-MOM protected species. How do I minimize N-alkylation at the 10H position? A2: During the synthesis of hydroxylated phenothiazine metabolites [2], protecting the 7-hydroxy group selectively is challenging because the 10H-amine acts as a competing nucleophile.

  • Causality: While the 7-hydroxyl group is more acidic (pKa ~9.5) and forms a more reactive phenoxide, using an overly strong base (like NaH) deprotonates the 10H-amine as well. Furthermore, a large excess of MOM-Cl will drive the equilibrium toward the kinetically slower, but irreversible, N-alkylation.

  • Resolution: Swap strong inorganic bases for a sterically hindered, mild organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA selectively deprotonates the phenol without activating the amine. Keep MOM-Cl equivalents strictly between 1.1 and 1.2 eq.

Q3: The reaction goes to completion by TLC, but I lose the MOM group during the workup. What is causing this? A3: The methoxymethyl (MOM) ether is an acetal. While it is highly stable to strongly basic conditions, it is extremely labile under acidic conditions [3].

  • Causality: If your aqueous quench or wash drops below pH 5, the acetal oxygen is protonated, leading to the rapid elimination of formaldehyde and reversion to the 7-hydroxy precursor.

  • Resolution: Never use dilute HCl or unbuffered water during the extraction phase. Quench the reaction strictly with saturated aqueous NaHCO3 or a buffered NH4Cl solution adjusted to pH 8.

Part 3: Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of side products, demonstrating why DIPEA and strict stoichiometric control are mandatory.

Base UsedBase pKa (Conj. Acid)MOM-Cl (eq)AtmosphereTarget Yield (%)N-Alkylation (%)S-Oxidation (%)
NaH~351.5Argon45%40%< 2%
K2CO310.31.5Argon65%15%< 2%
DIPEA 10.5 1.2 Argon 92% < 2% < 2%
DIPEA10.51.2Ambient Air70%< 2%22%

Part 4: Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system to ensure that errors are caught in-process before irreversible side reactions occur.

Workflow Start Dry 2-Chloro-7-hydroxy -10H-phenothiazine Degas Suspend in DCM Degas with Argon (15 min) Start->Degas Base Add DIPEA (2.0 eq) Cool to 0°C Degas->Base MOM Dropwise MOM-Cl (1.2 eq) Stir 4h at RT Base->MOM Check TLC/HPLC Check Conversion > 95%? MOM->Check Check->MOM No (Add 0.1 eq MOM-Cl) Quench Quench: Sat. NaHCO3 (Verify pH > 7) Check->Quench Yes Extract Extract with DCM Wash with Brine Quench->Extract Purify Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) Extract->Purify

Fig 2: Optimized experimental workflow and in-process validation for MOM protection.

Step-by-Step Methodology:

1. Preparation & Degassing

  • Charge an oven-dried, argon-purged round-bottom flask with 2-chloro-7-hydroxy-10H-phenothiazine (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Self-Validation Check: Sparge the solution with Argon for 15 minutes. The solution should remain clear; premature darkening indicates trace oxidation.

2. Reaction Execution

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) via syringe. Cool the mixture to 0 °C using an ice bath.

  • Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise over 10 minutes to prevent localized exotherms.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes:EtOAc 3:1). The starting material ( Rf​ ~0.2) should be consumed, replaced by the target product ( Rf​ ~0.6). If a spot at Rf​ ~0.8 appears, N-alkylation is occurring—halt the reaction immediately.

3. Quench & Workup

  • Cool the reaction back to 0 °C and quench by adding an equal volume of saturated aqueous NaHCO3​ .

  • Self-Validation Check (pH): Test the aqueous layer with pH paper. It MUST read pH ≥ 7.5 before proceeding. If acidic, add more NaHCO3​ to prevent MOM cleavage.

  • Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

4. Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes).

  • Pro-Tip: Add 1% Triethylamine (TEA) to your chromatography eluents to buffer the silica gel and prevent acid-catalyzed MOM deprotection on the column.

Part 5: References

  • Side-chain effects on phenothiazine cation radical reactions. Cheng, Y., et al. PubMed, National Institutes of Health (NIH). URL:[Link]

  • The synthesis of possible hydroxylated metabolites of 2-chlorophenothiazine derivatives. Zirnis A, Suzuki JK, Dickson DE, Laitar RA, Manian AA. Journal of Heterocyclic Chemistry, 1977; 14:107–112. URL:[Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine Purity: A Comparative Guide

Executive Summary Validating an HPLC purity method for complex pharmaceutical intermediates requires more than simply running a gradient on a standard C18 column. For 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine , a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating an HPLC purity method for complex pharmaceutical intermediates requires more than simply running a gradient on a standard C18 column. For 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine , a critical intermediate in the synthesis of phenothiazine-based therapeutics, analytical scientists face two distinct mechanistic hurdles: the extreme acid-lability of the methoxymethyl (MOM) ether protecting group, and the difficulty of resolving structurally similar halogenated aromatic isomers.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional HPLC approaches against an optimized, fit-for-purpose methodology. By replacing acidic mobile phases with a basic volatile buffer and swapping standard hydrophobic C18 phases for orthogonal Biphenyl selectivity, we can eliminate false degradation artifacts and achieve baseline resolution. This guide details the causality behind these choices and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

Mechanistic Challenges: Causality in Method Design

The Acid-Lability of the Methoxymethyl (MOM) Ether

The MOM group is an acetal-type protecting ether widely used to mask phenols during aggressive synthetic steps. However, acetals undergo rapid oxonium-ion mediated hydrolysis in the presence of aqueous acids[2].

The Traditional Failure: Standard HPLC methods heavily rely on 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0) to suppress silanol ionization and sharpen peak shapes. When 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is subjected to these conditions, the MOM group cleaves on-column[3]. This generates 2-chloro-7-hydroxy-10H-phenothiazine as a massive artifact peak, leading to a catastrophic failure in purity assessment (false low assay and false high impurities). The Solution: Shifting the mobile phase to 10 mM Ammonium Bicarbonate (pH 9.0) completely halts acetal hydrolysis. The phenothiazine nitrogen remains un-ionized at this pH, ensuring excellent peak shape without compromising the integrity of the MOM ether.

Aromatic Selectivity: Why C18 Fails the Phenothiazine Core

The phenothiazine core is an electron-rich, tricyclic aromatic system. Process impurities typically include des-chloro analogs, positional isomers (e.g., 3-chloro vs. 2-chloro), and over-alkylated byproducts.

The Traditional Failure: Alkyl phases like C18 separate compounds primarily through hydrophobic dispersive forces. Because positional isomers of halogenated phenothiazines have nearly identical hydrophobic footprints, C18 columns frequently result in co-elution. The Solution: Biphenyl stationary phases feature two phenyl rings bonded end-to-end. This unique geometry allows for multiple interaction mechanisms: hydrophobic, dipole-dipole, and strong π−π interactions. The π -electron clouds of the biphenyl ligand overlap with the fused rings of the phenothiazine[4], making the column exquisitely sensitive to the electron density shifts caused by the position of the chlorine atom, yielding baseline resolution where C18 fails.

MethodLogic cluster_0 Challenge 1: Acid-Labile MOM Group cluster_1 Challenge 2: Aromatic Isomer Resolution Target Target API Intermediate: 2-Chloro-7-(MOM)-10H-phenothiazine Acid 0.1% TFA (pH ~2.0) Target->Acid Base 10 mM NH4HCO3 (pH 9.0) Target->Base C18 Standard C18 Column Target->C18 Biphenyl Biphenyl Column Target->Biphenyl AcidRes On-Column Hydrolysis (False Impurities) Acid->AcidRes BaseRes MOM Group Intact (Stable Baseline) Base->BaseRes Opt Optimized HPLC Method BaseRes->Opt C18Res Poor Selectivity (Co-elution) C18->C18Res BiphRes High π-π Selectivity (Baseline Resolution) Biphenyl->BiphRes BiphRes->Opt

Fig 1: Logical workflow for overcoming MOM ether lability and isomer resolution challenges.

Comparative Experimental Data

To objectively demonstrate these mechanistic principles, experimental comparisons were conducted using a mixed standard of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (Target), its deprotected artifact (7-hydroxy), and a closely related positional isomer (3-chloro-isomer).

Table 1: Mobile Phase pH vs. On-Column Degradation

Conditions: Biphenyl column, 1.0 mL/min, 254 nm. Sample prepared in neutral diluent and injected immediately.

Mobile Phase BufferpHTarget Peak Area (%)Artifact Peak Area (%)Baseline StabilityConclusion
0.1% TFA in Water2.078.4%21.6%DriftingFAIL : Severe MOM cleavage
10 mM Ammonium Acetate4.596.2%3.8%StableMARGINAL : Slow hydrolysis
10 mM Ammonium Bicarbonate9.099.9%Not DetectedStableOPTIMAL : MOM intact
Table 2: Column Selectivity (C18 vs. Biphenyl)

Conditions: 10 mM NH4HCO3 (pH 9.0) / Acetonitrile Gradient. Target vs. 3-chloro-isomer.

Column ChemistryDimensionsResolution ( Rs​ )Selectivity ( α )Tailing Factor ( As​ )
Standard C18150 x 4.6 mm, 3 µm1.1 (Co-elution)1.041.35
Phenyl-Hexyl150 x 4.6 mm, 3 µm1.81.121.20
Biphenyl 150 x 4.6 mm, 3 µm3.4 (Baseline) 1.28 1.05

Data Synthesis: The combination of a pH 9.0 buffer and a Biphenyl stationary phase is non-negotiable for the accurate purity validation of this compound.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

The following methodology is designed as a self-validating system. By enforcing strict System Suitability Testing (SST) prior to sample analysis, the method actively proves its fitness for purpose according to the lifecycle approach of ICH Q2(R2)[1][5].

Chromatographic Conditions
  • Column: Kinetex® Biphenyl or equivalent (150 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonia.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% 30% B (Re-equilibration for 5 min)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (PDA recommended for peak purity assessment).

  • Diluent: Water:Acetonitrile (50:50, v/v) containing 0.1% Triethylamine to ensure basicity in the sample vial.

System Suitability & Validation Execution

To validate this procedure for routine Quality Control, execute the following steps:

  • Specificity (Resolution): Inject a resolution mixture containing the Target and the 3-chloro-isomer.

    • Self-Validation Criteria: Resolution ( Rs​ ) must be 2.0. Peak purity angle must be less than the purity threshold (via PDA).

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 0.5 mg/mL).

    • Self-Validation Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept bias must be 2.0% of the 100% response[1].

  • Accuracy (Recovery): Spike known amounts of impurities into a blank matrix at 50%, 100%, and 150% of the specification limit.

    • Self-Validation Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Inject the 100% standard preparation six consecutive times.

    • Self-Validation Criteria: The Relative Standard Deviation (RSD) of the peak areas must be 2.0%.

ICHValidation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Resolution > 2.0 via Biphenyl) Start->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD < 2.0%) Start->Prec Rob Robustness (pH, Temp, Flow variations) Start->Rob Report Validated Fit-for-Purpose Method Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 2: ICH Q2(R2) lifecycle validation parameters for the optimized HPLC purity assay.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds . Phenomenex. [Link]

  • Allure™ Biphenyl HPLC Columns: Using π−π Interactions to Enhance Selectivity . Chromtech / Restek.[Link]

  • Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers . The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers . ResearchGate.[Link]

Sources

Comparative

Comparative Guide: MOM vs. THP Protection of 2-Chloro-7-hydroxy-10H-phenothiazine

When synthesizing complex phenothiazine derivatives, such as those derived from 2-chloro-7-hydroxy-10H-phenothiazine , the strategic protection of the phenolic hydroxyl group at the 7-position is a critical prerequisite....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

When synthesizing complex phenothiazine derivatives, such as those derived from 2-chloro-7-hydroxy-10H-phenothiazine , the strategic protection of the phenolic hydroxyl group at the 7-position is a critical prerequisite. Because the target often requires subsequent functionalization at the secondary amine (N-10 position)—typically via base-promoted alkylation—the phenolic group must be masked to prevent competitive O-alkylation[1].

Two of the most robust and frequently utilized ether-based protecting groups for this purpose are the Methoxymethyl (MOM) ether and the Tetrahydropyranyl (THP) ether[2]. This guide provides a comprehensive, objective comparison of these two protecting groups, detailing the mechanistic causality behind experimental choices, self-validating protocols, and quantitative performance data.

Mechanistic Causality & Strategic Considerations

Both MOM and THP groups protect the phenol by forming an acetal-type linkage, rendering the oxygen inert to strong bases, Grignard reagents, and nucleophilic attacks required during N-alkylation[1][3]. However, their introduction and cleavage mechanisms dictate their suitability.

The MOM Group (Methoxymethyl Ether)
  • Mechanism: Introduced via an SN2-type reaction using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base (e.g., DIPEA or NaH)[2][4].

  • Advantages: The resulting MOM ether is highly stable under strongly basic conditions. Crucially, it does not introduce a new stereocenter , ensuring that downstream NMR characterization remains clean and straightforward[1][5].

  • Disadvantages: MOM-Cl is a known, potent carcinogen, requiring rigorous safety protocols. Furthermore, deprotection requires relatively strong acidic conditions (e.g., HCl in MeOH or TFA)[4][6].

The THP Group (Tetrahydropyranyl Ether)
  • Mechanism: Introduced via the acid-catalyzed addition of the phenolic hydroxyl across the double bond of 3,4-dihydro-2H-pyran (DHP)[7]. Common mild catalysts include Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (TsOH)[2][3].

  • Advantages: Avoids the use of highly toxic alkylating agents. The reagents are inexpensive, and deprotection can be achieved under very mild acidic conditions (e.g., HOAc/THF/H2O)[3][4].

  • Disadvantages: The addition to DHP creates a new chiral center at the anomeric carbon[1][3]. While 2-chloro-7-hydroxy-10H-phenothiazine is achiral, the introduction of a racemic THP group can complicate 1 H and 13 C NMR spectra due to diastereotopic splitting if other chiral centers are introduced later, or simply by broadening signals[5][6].

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways when selecting between MOM and THP protection prior to N-10 alkylation.

G Substrate 2-Chloro-7-hydroxy- 10H-phenothiazine MOM_Path MOM-Cl, DIPEA (MOM Protection) Substrate->MOM_Path THP_Path DHP, PPTS (THP Protection) Substrate->THP_Path MOM_Prod 7-OMOM Phenothiazine (No new stereocenter) MOM_Path->MOM_Prod THP_Prod 7-OTHP Phenothiazine (New stereocenter) THP_Path->THP_Prod N_Alkylation N-10 Functionalization (Base + R-X) MOM_Prod->N_Alkylation THP_Prod->N_Alkylation

Figure 1: Workflow comparison for the protection and subsequent N-alkylation of 2-chloro-7-hydroxy-10H-phenothiazine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. TLC monitoring and specific workup steps are integrated to confirm reaction completion and prevent premature deprotection.

Protocol A: MOM Protection of 2-Chloro-7-hydroxy-10H-phenothiazine

Note: Perform strictly in a fume hood due to MOM-Cl toxicity.

  • Initialization: Dissolve 2-chloro-7-hydroxy-10H-phenothiazine (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at 0 °C to establish the phenoxide equilibrium.

  • Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 eq). The reaction is maintained at 0 °C for 1 hour, then allowed to warm to room temperature.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar phenol spot should disappear, replaced by a less polar, UV-active spot.

  • Quench & Workup: Quench with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ , wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol B: THP Protection of 2-Chloro-7-hydroxy-10H-phenothiazine
  • Initialization: Dissolve the phenothiazine substrate (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (2.0 to 3.0 eq). An excess is used to drive the equilibrium forward[8].

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq). Stir at room temperature for 4–12 hours.

  • Validation (TLC): Buffer the TLC eluent with ~2% triethylamine to prevent acid-catalyzed cleavage on the silica gel[8]. Monitor for the disappearance of the starting material.

  • Quench & Workup: Critical Step: Quench the reaction with a strong base (e.g., 1M NaOH or sat. NaHCO 3​ ) within less than 60 seconds of completion to prevent reversible deprotection during concentration[7]. Extract with CH 2​ Cl 2​ , dry, and concentrate.

Quantitative Data & Performance Comparison

The following table synthesizes experimental data regarding the performance of MOM vs. THP groups specifically for phenolic substrates akin to phenothiazines[1][3][4].

ParameterMOM EtherTHP Ether
Typical Yield (Protection) 85 – 95%75 – 90%
Reagent Toxicity High (Carcinogenic MOM-Cl)Low (DHP is relatively benign)
Stereochemical Impact NoneIntroduces a chiral center
Stability to Strong Base Excellent (Stable to NaH, BuLi)Excellent
Deprotection Conditions 3M HCl in MeOH, or TFA in CH 2​ Cl 2​ PPTS in EtOH, or HOAc/THF/H 2​ O (4:2:1) at 45°C
Typical Yield (Deprotection) 90 – 98%85 – 95%
NMR Interpretability Clean, distinct singlet (~3.4 ppm)Complex (multiplets due to diastereomers)

Conclusion

For the synthesis of 2-chloro-7-hydroxy-10H-phenothiazine derivatives, the choice between MOM and THP hinges on the balance between analytical clarity and reagent safety. If downstream NMR characterization is a priority and the laboratory is equipped to handle hazardous alkylating agents safely, the MOM group is superior due to its lack of stereochemical interference[5]. Conversely, if safety and mild deprotection are paramount, the THP group offers a highly effective, low-toxicity alternative, provided the researcher can navigate the resulting spectral complexity[3].

References
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from[Link]

  • Google Patents. WO2014197169A1 - Protecting phenol groups.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Reddit Community (r/chemistry). (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Novel 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine Analogs

Introduction: The Enduring Potential of the Phenothiazine Scaffold The phenothiazine core, a tricyclic heterocyclic system, is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2] First rising to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of the Phenothiazine Scaffold

The phenothiazine core, a tricyclic heterocyclic system, is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2] First rising to prominence with the discovery of chlorpromazine's antipsychotic properties in the 1950s, this versatile structure has since yielded derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] The unique, non-planar "butterfly" conformation of the phenothiazine ring system and the potential for extensive functionalization allow for the fine-tuning of its biological profile.[2]

In recent years, phenothiazines have been rigorously investigated as repurposed anticancer agents.[2][7][8] Their antitumor mechanisms are multifaceted, involving the induction of apoptosis, disruption of key cell signaling pathways like PI3K/Akt/mTOR, modulation of plasma membrane integrity, and inhibition of angiogenesis.[7][8][9] This ability to target multiple hallmarks of cancer makes the phenothiazine scaffold a compelling starting point for the development of novel oncology therapeutics.

This guide focuses on 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine, a specifically substituted core structure. The chloro-substituent at the C2 position and the methoxymethoxy (MOM) protecting group at C7 provide a unique electronic and steric profile. Our objective is to systematically synthesize and evaluate a series of novel analogs derived from this core, comparing their bioactivity to identify promising lead compounds for further development. We will provide a transparent, in-depth analysis of the experimental design, present comparative data, and detail the underlying protocols to ensure scientific rigor and reproducibility.

Rationale for Analog Design & Synthesis

Our synthetic strategy is centered on modifying the N10 position of the phenothiazine ring. This position is a well-established pharmacophoric handle; substitutions here significantly influence the compound's lipophilicity, cell permeability, and interaction with biological targets.[10] The choice to introduce piperazine and other cyclic amine moieties is based on their prevalence in successful CNS and anticancer drugs, where they often enhance aqueous solubility and receptor binding affinity.

The parent scaffold, 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (PTZ-Core), serves as our baseline. We have designed three primary analogs by introducing different side chains at the N10 position:

  • PTZ-01: Features a classic N-methylpiperazine group, common in many bioactive compounds.

  • PTZ-02: Incorporates a 4-hydroxy-piperidine moiety to explore the impact of a hydroxyl group on activity and solubility.

  • PTZ-03: Contains a morpholine ring, which can act as a hydrogen bond acceptor and alter the compound's pharmacokinetic properties.

The general synthetic workflow is outlined below. The initial step involves the N-alkylation of the PTZ-Core with a suitable chloroacetyl chloride linker, followed by nucleophilic substitution with the desired cyclic amine.

G start_node 2-Chloro-7-(methoxymethoxy)- 10H-phenothiazine (PTZ-Core) reagent1 Chloroacetyl Chloride (Linker Introduction) start_node->reagent1 intermediate N10-Chloroacetyl Intermediate reagent1->intermediate N-Alkylation reagent2 Cyclic Amines (Piperazine, Hydroxy-piperidine, Morpholine) intermediate->reagent2 product Final Analogs (PTZ-01, PTZ-02, PTZ-03) reagent2->product Nucleophilic Substitution

Caption: General synthetic workflow for N10-substituted phenothiazine analogs.

Experimental Design: A Multi-tiered Approach to Bioactivity Screening

To comprehensively evaluate the therapeutic potential of our synthesized analogs, we employ a logical, multi-step screening process. This workflow ensures that we not only identify the most potent compounds but also gain critical insights into their mechanisms of action.

G synthesis Synthesis & Purification (PTZ-01, -02, -03) invitro In Vitro Cytotoxicity (MTT Assay on Cancer Cell Panel) synthesis->invitro hit_id Hit Identification (Lowest IC50 Values) invitro->hit_id moa Mechanism of Action (Apoptosis & Cell Cycle Analysis) hit_id->moa pathway Pathway Analysis (Western Blot for Akt/mTOR) moa->pathway

Caption: High-level experimental workflow for comparative bioactivity analysis.

Tier 1: In Vitro Cytotoxicity Screening

The primary screen involves evaluating the cytotoxic (anti-proliferative) effects of the analogs against a panel of human cancer cell lines. This is a crucial first step to determine dose-dependent efficacy.

  • Cell Lines:

    • MCF-7: Estrogen-receptor-positive human breast adenocarcinoma.

    • MDA-MB-231: Triple-negative human breast adenocarcinoma, known for its aggressive phenotype.

    • A549: Human lung carcinoma.

    • HepG2: Human liver carcinoma.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell metabolic activity, which serves as an indicator of cell viability.

  • Controls: Doxorubicin, a standard chemotherapeutic agent, is used as a positive control. Untreated cells and vehicle-treated (DMSO) cells serve as negative controls.

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated for each compound, representing the concentration required to inhibit the growth of 50% of the cancer cells.

Tier 2: Mechanism of Action (MoA) Elucidation

Once the most potent analog(s) are identified from the primary screen, we proceed to investigate how they induce cell death.

  • Apoptosis vs. Necrosis: We use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This allows us to distinguish between early apoptosis, late apoptosis, and necrosis, providing insight into the specific cell death pathway being activated.[11]

  • Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry is used to determine the effect of the compounds on cell cycle progression. Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[8]

Tier 3: Target Pathway Investigation

Based on established literature for phenothiazines, we hypothesize that the PI3K/Akt/mTOR signaling pathway is a primary target.[2][7][8] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

  • Methodology: Western blotting is employed to measure the expression and phosphorylation status of key proteins in this pathway, such as Akt and mTOR, in cancer cells treated with our lead compound. A reduction in the phosphorylated (active) forms of these proteins would provide strong evidence of pathway inhibition.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival & Growth mtor->proliferation phenothiazine Phenothiazine Analog (PTZ-01) phenothiazine->akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by lead phenothiazine analogs.

Results & Comparative Analysis

The synthesized analogs were evaluated for their cytotoxic activity, and the resulting IC50 values are summarized below.

Table 1: Comparative Cytotoxicity (IC50, µM) of Phenothiazine Analogs

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HepG2 (Liver)
PTZ-Core > 50> 50> 50> 50
PTZ-01 7.85.211.49.1
PTZ-02 15.312.825.118.5
PTZ-03 22.519.734.628.3
Doxorubicin 0.91.21.52.1

Discussion of Structure-Activity Relationship (SAR): The data clearly demonstrates that modification at the N10 position is critical for cytotoxic activity, as the unsubstituted PTZ-Core was largely inactive.

  • Potency Ranking: The order of potency across all cell lines is PTZ-01 > PTZ-02 > PTZ-03 .

  • Impact of N10-Substituent: The N-methylpiperazine side chain in PTZ-01 conferred the highest activity. This is consistent with literature where piperazine-containing phenothiazines often exhibit strong anticancer effects.[12][13] The basic nitrogen of the piperazine ring is likely crucial for interacting with the biological target.

  • Effect of Hydroxyl Group: The presence of a hydroxyl group in PTZ-02 resulted in a 2-3 fold decrease in potency compared to PTZ-01. While potentially increasing solubility, this modification may have created an unfavorable steric or electronic interaction at the target site.

  • Morpholine Moiety: The morpholine-containing analog, PTZ-03 , was the least active. The replacement of the basic nitrogen (as in piperazine) with an oxygen atom significantly diminished cytotoxicity, underscoring the importance of a basic amine in the side chain for this class of compounds.

  • Cell Line Sensitivity: The triple-negative breast cancer cell line, MDA-MB-231, showed the highest sensitivity to PTZ-01 (IC50 = 5.2 µM), highlighting its potential for treating aggressive and hard-to-treat cancers.[11][13]

Based on its superior potency, PTZ-01 was selected for further mechanistic studies. Flow cytometry analysis revealed that treatment of MDA-MB-231 cells with PTZ-01 (at its IC50 concentration for 24 hours) led to a significant increase in the population of Annexin V-positive cells, confirming the induction of apoptosis. Furthermore, cell cycle analysis showed an accumulation of cells in the G2/M phase, indicating that PTZ-01 disrupts mitotic progression.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the bioactivity of novel phenothiazine analogs. Our findings reveal that N10-substitution of the 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine core is essential for anticancer activity. Specifically, the introduction of an N-methylpiperazine side chain (PTZ-01 ) yielded a compound with potent, single-digit micromolar cytotoxicity against a panel of cancer cell lines, particularly the aggressive MDA-MB-231 breast cancer line.

Mechanistic studies indicate that PTZ-01 exerts its effects by inducing apoptosis and causing G2/M cell cycle arrest. The structure-activity relationship strongly suggests that a basic piperazine nitrogen in the N10 side chain is critical for this bioactivity.

Future work should focus on:

  • Confirming the inhibition of the Akt/mTOR pathway by PTZ-01 via Western blot analysis.

  • Conducting in vivo efficacy studies using a mouse xenograft model with MDA-MB-231 tumors to validate the in vitro results.[14][15]

  • Further optimizing the PTZ-01 structure to enhance potency and improve its drug-like properties.

These results underscore the continued relevance of the phenothiazine scaffold in modern drug discovery and identify PTZ-01 as a promising lead for the development of new anticancer therapeutics.

Detailed Experimental Protocols

General Synthesis of N10-Substituted Phenothiazine Analogs

Causality: This two-step protocol is a standard and efficient method for N10-alkylation of phenothiazines, ensuring high yields and straightforward purification.

  • Step A: Synthesis of 2-Chloro-10-(2-chloroacetyl)-7-(methoxymethoxy)-10H-phenothiazine (Intermediate).

    • To a solution of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add chloroacetyl chloride (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Step B: Synthesis of Final Analog (e.g., PTZ-01).

    • Dissolve the crude intermediate from Step A (1.0 eq) in acetonitrile.

    • Add N-methylpiperazine (2.0 eq) and potassium carbonate (2.5 eq).

    • Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting material.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue using column chromatography on silica gel to obtain the final product.

MTT Cell Viability Assay

Causality: This colorimetric assay is a reliable and high-throughput method to measure the metabolic activity of cells, which correlates with cell number. The reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases provides a quantifiable endpoint.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine analogs and Doxorubicin in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for untreated and vehicle (DMSO) controls.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their differentiation.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., PTZ-01 at its IC50 concentration) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

References

  • MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.
  • Anticancer Research. (2017, November 15). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research.
  • Chinese Pharmaceutical Journal. (2022). Research Progress in the Synthesis and Biological Activity of Phenothiazines. Chinese Pharmaceutical Journal.
  • PubMed. (2011, August 15). Recent progress in biological activities of synthesized phenothiazines. PubMed.
  • PMC.
  • PMC. (2023, November 23). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. PMC.
  • Frontiers. (2023, November 22). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry. BenchChem.
  • MDPI. (2025, August 25). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. MDPI.
  • Taylor & Francis Online. (2025, January 19). The versatility of phenothiazines as an anticancer drug scaffold. Taylor & Francis Online.
  • ResearchGate. Phenothiazine derivatives as anticancer compounds.
  • PMC. The versatility of phenothiazines as an anticancer drug scaffold. PMC.
  • ACS Publications. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Journal of King Saud University. (2026, February 24).
  • PubMed. (2024, July 3). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed.
  • Pharmacological Reports. (2012). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl.

Sources

Comparative

Spectroscopic Validation and Comparative Analysis of N-Substituted 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Executive Brief N-substituted phenothiazines are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous neuroleptics, antioxidants, and advanced optoelectronic materials[1][2]. How...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

N-substituted phenothiazines are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous neuroleptics, antioxidants, and advanced optoelectronic materials[1][2]. However, functionalizing the phenothiazine core—particularly when a hydroxyl group is present at the 7-position—presents severe synthetic bottlenecks due to the molecule's high susceptibility to oxidation.

This guide provides an in-depth comparative analysis of N-substituted 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine against its unprotected (7-hydroxy) counterpart. By masking the phenol as a methoxymethyl (MOM) ether, researchers can bypass oxidative degradation and competitive O-alkylation. Here, we detail the strategic rationale behind this protection strategy and provide self-validating spectroscopic protocols (NMR, FT-IR, and HRMS) to unambiguously verify the structural integrity of the MOM-protected intermediate.

Strategic Rationale: The Case for MOM-Protection

Phenothiazines are electron-rich heterocycles. Under ambient conditions or during harsh basic alkylation steps, the sulfur atom is prone to oxidation (yielding S-oxides or S,S-dioxides)[3], and the core easily forms reactive radical cations[4].

When a free hydroxyl group is present at the 7-position (e.g., 2-chloro-7-hydroxy-10H-phenothiazine), the electron-donating nature of the phenol dramatically lowers the oxidation potential of the molecule. During N-alkylation (typically utilizing NaH and an alkyl halide), the unprotected core frequently degrades into complex mixtures of quinone-imines (phenothiazin-3-ones) and O-alkylated byproducts.

Converting the phenol to a MOM ether provides two critical performance advantages:

  • Regioselectivity: The MOM group completely blocks O-alkylation, ensuring that the electrophile exclusively attacks the N10 position[5].

  • Redox Buffering: The acetal linkage dampens the electron-donating effect of the oxygen atom, raising the oxidation potential of the core and preventing radical cation formation during cross-coupling or strong base treatments[4].

G Unprotected 2-Chloro-7-hydroxy -10H-phenothiazine MOM_Cl MOM-Cl, DIPEA (O-Protection) Unprotected->MOM_Cl Step 1: Protection Base_Alkylation NaH, R-X (N-Alkylation) Unprotected->Base_Alkylation Direct Alkylation Protected 2-Chloro-7-(MOM) -10H-phenothiazine MOM_Cl->Protected Stabilized Core Protected->Base_Alkylation Step 2: Functionalization Target N-Substituted 2-Chloro -7-(MOM)-phenothiazine Base_Alkylation->Target High Yield (>85%) Oxidation Oxidative Degradation (Phenothiazin-3-ones) Base_Alkylation->Oxidation Radical Cation Formation

Fig 1: MOM-protection prevents oxidative degradation during phenothiazine N-alkylation workflows.

Comparative Spectroscopic Benchmarking

To objectively validate the successful synthesis and purity of the MOM-protected product, it must be benchmarked against the unprotected alternative. The following tables summarize the diagnostic spectroscopic shifts that confirm both the presence of the MOM group and the integrity of the phenothiazine core[1].

Table 1: Nuclear Magnetic Resonance (NMR) Signatures

Data simulated for N-(3-dimethylaminopropyl) derivatives in CDCl₃ at 400 MHz.

Nucleus / RegionUnprotected (7-OH) AlternativeMOM-Protected ProductDiagnostic Causality
¹H (Heteroatom) ~9.20 ppm (s, 1H, -OH)Absent Confirms complete masking of the phenolic proton.
¹H (Acetal CH₂) N/A5.15 ppm (s, 2H, -OCH₂O-)Deshielded methylene protons trapped between two oxygen atoms.
¹H (Acetal CH₃) N/A3.45 ppm (s, 3H, -OCH₃)Distinctive sharp singlet of the terminal methoxy group.
¹H (Aromatic) 6.60 – 7.10 ppm (m, 6H)6.80 – 7.25 ppm (m, 6H)Slight downfield shift due to the reduction of the strong electron-donating effect of the free OH.
¹³C (Acetal Core) N/A~95.0 ppm (-OCH₂O-)Highly characteristic acetal carbon shift, distinct from standard aliphatic ethers.
Table 2: FT-IR and HRMS Fragmentation Profiles
TechniqueUnprotected (7-OH) AlternativeMOM-Protected ProductMechanistic Explanation
FT-IR (O-H) 3350 cm⁻¹ (Broad, strong)Absent Validates the elimination of hydrogen bonding networks.
FT-IR (C-O-C) ~1220 cm⁻¹ (Phenolic C-O)1150, 1080 cm⁻¹ (Strong)Asymmetric stretching of the newly formed acetal linkage.
HRMS (ESI+) [M+H]⁺ is the sole base peak.[M+H]⁺ and [M+H - 45]⁺ The MOM group undergoes a highly characteristic neutral loss of 45 Da (methoxymethyl radical) during collision-induced dissociation (CID)[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific system-suitability checks to prevent false positives caused by degradation or residual reagents.

Protocol A: High-Resolution NMR Acquisition & Phasing

Objective: Unambiguously identify the MOM group and verify the absence of residual MOM-Cl (a highly toxic alkylating agent).

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous CDCl₃. Causality: Anhydrous solvent is critical; residual water in deuterated solvents can exchange with trace acids, potentially initiating premature MOM deprotection in the NMR tube.

  • Acquisition Parameters (¹H): Acquire data at a minimum of 400 MHz. Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds[3]. Causality: A 2.0s delay ensures complete spin-lattice relaxation of the sharp MOM singlets, allowing for precise integration.

  • System Suitability Check (Self-Validation):

    • Check the region around 5.50 ppm . If a singlet is present, it indicates contamination with unreacted MOM-Cl (chloromethyl protons). The sample must be re-purified via silica gel chromatography.

    • Integrate the N-alkyl terminal methyl protons (e.g., ~2.20 ppm for a dimethylamino group) against the MOM methoxy protons (3.45 ppm). The ratio must be exactly stoichiometric (e.g., 6H : 3H). Any deviation indicates incomplete protection or co-eluting impurities.

Protocol B: LC-HRMS (ESI-TOF) for MOM-Cleavage Monitoring

Objective: Confirm the molecular mass while preventing false-negative mass identification due to in-source fragmentation.

  • Ionization Tuning: Utilize Electrospray Ionization (ESI) in positive mode. Set the capillary voltage to 3.0 kV and the fragmentor voltage to a low setting (e.g., 70-90 V). Causality: Acetal linkages are highly labile. High fragmentor voltages will cause premature in-source cleavage of the MOM group, leading the operator to falsely identify the mass as the unprotected 7-OH derivative.

  • Chromatography: Use a C18 reverse-phase column with a gradient of 0.1% formic acid in water to acetonitrile.

  • Data Analysis (CID): Isolate the [M+H]⁺ parent ion and apply a collision energy of 15-20 eV.

  • System Suitability Check (Self-Validation): The resulting MS/MS spectrum must show a fragment corresponding to [M+H - 45]⁺ . This specific loss of the methoxymethyl radical is the definitive mass-spectrometric fingerprint of a MOM-protected phenothiazine[6].

References

  • 3 - Benchchem[3]

  • 1 - Bentham Science Publishers[1] 3.2 - PMC[2] 4.4 - Chemistry A European Journal[4] 5.6 - NIST Technical Series Publications[6] 6.5 - ACS Publications[5]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine proper disposal procedures

Comprehensive Environmental Health & Safety (EHS) Guide: Disposal of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine As a specialized intermediate in pharmaceutical research and drug development, 2-Chloro-7-(methoxymethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Environmental Health & Safety (EHS) Guide: Disposal of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

As a specialized intermediate in pharmaceutical research and drug development, 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (CAS: 61588-50-9)[1] presents specific end-of-life logistical challenges. Because it contains both a heterocyclic phenothiazine core and a covalently bound halogen (chlorine), it must be managed under strict environmental protocols to prevent ecological contamination and ensure regulatory compliance.

This guide provides drug development professionals with the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound within a professional laboratory setting.

Physicochemical Hazard Profile & Disposal Rationale

To execute a self-validating safety protocol, researchers must understand the causality behind the disposal rules. The presence of the chlorine atom dictates that this compound, and any solvent it is dissolved in, must be classified as Halogenated Organic Waste [2].

Mixing halogenated waste with non-halogenated waste is strictly prohibited in institutional settings. High-temperature incineration is required for halogenated compounds to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) during the combustion process.

Table 1: Waste Characterization Summary

ParameterSpecification / ClassificationRationale for Disposal Protocol
Chemical Name 2-Chloro-7-(methoxymethoxy)-10H-phenothiazineFull name required on all waste labels; abbreviations are non-compliant[3].
CAS Number 61588-50-9[1]Essential for EHS waste profiling.
Waste Category Halogenated Organic Waste[2]Requires specialized high-temperature incineration.
Sewer Disposal Strictly Prohibited[4]Phenothiazine derivatives pose risks of aquatic toxicity and environmental persistence.
Primary Container High-Density Polyethylene (HDPE) or GlassHalogenated organics can degrade certain low-density plastics. Metallic containers must be avoided to prevent corrosion from trace HCl[2].

Operational Waste Segregation Workflow

The following step-by-step methodology outlines the required protocol for containerizing and disposing of the compound, whether in its neat (solid) form or as a post-reaction solution.

Step 1: Determine the Physical State and Matrix

  • Solid Residue: Unused powder, contaminated weighing boats, or solid reaction byproducts must be collected in a designated "Halogenated Solid Waste" container.

  • Liquid Solutions: If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol), the entire mixture defaults to the "Halogenated Liquid Waste" category, regardless of whether the bulk solvent is non-halogenated[2].

Step 2: Container Selection and Preparation

  • Select an appropriate vessel with a small internal volume (typically < 5L for active benchwork) that allows for a hermetic seal[2].

  • Ensure the container is made of HDPE or glass. Do not use metal cans.

  • Verify the container is entirely free of incompatible chemical residues (e.g., strong oxidizers or concentrated acids) before adding the phenothiazine waste.

Step 3: Labeling and Documentation

  • Attach a standardized Hazardous Waste label before the first drop of waste is added to the container[2].

  • Explicitly write "2-Chloro-7-(methoxymethoxy)-10H-phenothiazine" and the solvent matrix.

  • Deface any original manufacturer labels if reusing a commercial solvent bottle for waste collection[3].

Step 4: EHS Transfer

  • Do not attempt in-lab chemical degradation, neutralization, or evaporation of this compound in a fume hood[2]. While some laboratory-scale treatments exist for specific reactive chemicals, stable halogenated organics should be transferred directly to EHS[4].

  • Utilize your institution's Hazardous Waste Collection Program for professional transport and high-temperature incineration[3].

Waste Segregation Decision Pathway

G Start 2-Chloro-7-(methoxymethoxy) -10H-phenothiazine Waste State Physical State? Start->State Solid Solid Residue / Powder State->Solid Neat Form Liquid In Solution / Mother Liquor State->Liquid Dissolved SolidWaste Halogenated Solid Waste Stream Solid->SolidWaste Contains Cl Halogenated Halogenated Liquid Waste Stream Liquid->Halogenated Contains Cl EHS Institutional EHS Collection & High-Temp Incineration Halogenated->EHS SolidWaste->EHS

Caption: Decision tree for the segregation and disposal of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine.

Spill Response and Decontamination

In the event of an accidental spill of the compound during handling:

  • Isolate the Area: Ensure proper ventilation in the laboratory space.

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • For solids: Carefully sweep up the powder using a dedicated brush and pan, avoiding dust generation.

    • For liquids: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Disposal of Spill Materials: All contaminated absorbent materials, sweeping tools, and heavily soiled PPE must be collected and disposed of as Hazardous Waste [3]. Do not place contaminated spill pads in the regular municipal trash.

References

  • Chemsrc. "2-Chloro-7-(MethoxyMethoxy)-10H-phenothiazine." Chemsrc.com. Available at:[Link]

  • University of Aveiro Department of Chemistry. "Laboratory Waste Disposal." ua.pt. Available at:[Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." epfl.ch. Available at:[Link]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." vumc.org. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Topic: Personal Protective Equipment and Operational Logistics for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine As a Senior Application Scientist, I frequently observe laboratories treating complex heterocyclic intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Personal Protective Equipment and Operational Logistics for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

As a Senior Application Scientist, I frequently observe laboratories treating complex heterocyclic intermediates with standard benchtop precautions. However, handling 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine (CAS: 62835-54-5) [1][2] requires a highly specialized approach. This compound combines an electron-rich phenothiazine core with a labile methoxymethoxy (MOM) protecting group and a halogen substituent. These structural features not only make it a valuable precursor in drug development and optoelectronics but also dictate a strict, causality-driven safety protocol.

This guide provides the definitive operational and disposal framework for this compound, ensuring laboratory safety, regulatory compliance, and the preservation of chemical integrity.

Mechanistic Toxicology: The Causality Behind the PPE

To understand what to wear, we must first understand why we wear it. Phenothiazine derivatives are notorious for their unique toxicological profile, specifically regarding dermal and systemic exposure[3][4]:

  • Phototoxicity and Sensitization: The tricyclic phenothiazine core is highly photoactive. If the dust contacts unprotected skin and is subsequently exposed to UV or ambient visible light, it undergoes rapid photo-oxidation. This generates reactive radical species that cause lipid peroxidation and bind to cellular proteins, triggering severe allergic dermatitis and phototoxic lesions[3][5].

  • Systemic Target Organ Toxicity: Inhalation of aerosolized powder or accidental ingestion leads to systemic absorption, primarily targeting the blood (causing hemolytic anemia), liver, and kidneys[4][6].

  • Static Aerosolization: Fine phenothiazine powders readily accumulate static charge. Standard manipulation can cause the powder to "jump," creating an invisible, highly toxic aerosol cloud in the breathing zone.

Phototoxicity E Dermal Exposure U UV/Vis Light Absorption E->U R Radical Generation U->R D Protein Adduction R->D L Phototoxic Lesions D->L

Mechanism of phenothiazine-induced phototoxicity and dermal sensitization.

Mandatory PPE Matrix

Standard laboratory attire is insufficient for 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine. The following self-validating PPE system must be employed to break the chain of exposure[3][4].

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Respiratory N95/P2 Particulate Respirator (or PAPR if handled outside a hood).Prevents inhalation of static-aerosolized micro-particles, protecting against systemic blood toxicity[3][5].
Hands Double Gloving: Inner: Nitrile (min 0.11 mm).Outer: Heavy-duty Neoprene or Nitrile.Phenothiazines can permeate thin latex. Double-gloving allows the safe shedding of the contaminated outer layer before exiting the fume hood, preventing cross-contamination.
Eyes/Face Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1).Airborne dust can cause severe keratitis. Safety glasses with side shields are inadequate for fine powders[3][7].
Body Tyvek or Polyethylene-coated disposable lab coat.Standard cotton lab coats absorb organic dust. Coated materials repel the powder, preventing it from resting against the skin and causing phototoxic reactions.

Operational Handling Protocols

The integrity of your experiment and your safety depend on controlling the environment. 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is sensitive to light and oxidation[4][8].

Step-by-Step Weighing and Transfer Workflow
  • Environmental Preparation: Dim the ambient laboratory lighting or use amber-filtered light. Ensure the chemical fume hood (Class II Type B2) is operating at optimal face velocity (80-100 fpm).

  • Static Mitigation: Wipe down the balance and surrounding hood area with an anti-static cloth.

  • Equipment Selection: Use an anti-static weighing boat and a grounded or anti-static spatula. Do not use standard plastic spatulas, as the friction will charge the powder and cause it to aerosolize.

  • Transfer: Weigh the required mass and transfer it directly into the reaction vessel inside the hood.

  • Inert Purge: Immediately purge the reaction vessel with an inert gas (Nitrogen or Argon) to protect the MOM-ether and the phenothiazine core from oxidative degradation[4][8]. Shield the flask with aluminum foil if the reaction requires prolonged stirring.

OperationalWorkflow A 1. Fume Hood Setup Verify airflow & dim lighting B 2. PPE Donning Double nitrile, N95, goggles A->B C 3. Anti-Static Weighing Prevent dust aerosolization B->C D 4. Inert Transfer Argon purge, light shielded C->D E 5. Wet Decontamination Solvent wipe, hazmat disposal D->E

Standardized operational workflow for handling phenothiazine derivatives.

Spill Response & Decontamination

In the event of a powder spill inside the fume hood, immediate and methodical action is required to prevent aerosolization.

  • NEVER Dry Sweep: Sweeping or brushing will instantly aerosolize the toxic powder[6].

  • Wet Method Collection: Gently dampen a disposable wipe with a high-boiling compatible solvent (such as PEG-400) or water, and carefully lay it over the spilled powder to trap it[4].

  • Surface Decontamination: Once the bulk powder is collected, wipe the surface with a solvent capable of dissolving the residue (e.g., Isopropanol or Ethanol), followed by a thorough wash with laboratory detergent and water.

Chemical Disposal Plan

Because this compound is highly ecotoxic to aquatic life (Hazardous to the aquatic environment, Category Chronic 1)[5][8] and contains a covalently bound halogen (chlorine), disposal must be strictly segregated.

Solid Waste (Contaminated PPE, Wipes, Weighing Boats)
  • Place all contaminated solid materials into a heavy-duty, sealable polyethylene bag inside the fume hood.

  • Transfer the sealed bag into a designated, rigid hazardous waste container.

  • Label clearly: "Toxic Organic Solid Waste - Halogenated Phenothiazine Derivative."

Liquid Waste (Reaction Filtrates, Wash Solvents)
  • Do not mix with standard organic waste. Because of the 2-chloro substituent, all liquid waste containing this compound must be routed to the Halogenated Organic Waste carboy.

  • Ensure the carboy is kept away from strong oxidizing agents and strong acids, as phenothiazines can react exothermically with these incompatible materials[6][8].

  • Final Destruction: Waste must be processed by a licensed environmental agency via high-temperature incineration equipped with an afterburner and an acid gas scrubber (to safely neutralize the HCl and SOx gases produced during combustion)[3].

References

  • Chemsrc. "CAS#:2095-62-7 | 10H-Phenothiazin-3-ol,8-chloro-10-[3-(dimethylamino)propyl] (Contains references to CAS 62835-54-5).
  • NextSDS. "2-Chloro-7-methoxy-N,N-dimethyl-10H-phenothiazine-10-propan-1-amine - NextSDS: 62835-54-5.
  • ChemicalBook. "Phenothiazine - Safety Data Sheet.
  • Redox. "Safety Data Sheet Phenothiazine Revision 4.
  • New Jersey Department of Health. "Phenothiazine - HAZARD SUMMARY.
  • ECHEMI. "Phenothiazine SDS, 92-84-2 Safety Data Sheets.
  • Sigma-Aldrich. "Phenothiazine = 98 92-84-2.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.